Product packaging for 4-Pyrrolidin-2-ylpyridine(Cat. No.:CAS No. 128562-25-4)

4-Pyrrolidin-2-ylpyridine

Cat. No.: B120456
CAS No.: 128562-25-4
M. Wt: 148.2 g/mol
InChI Key: GDGNPIOGJLCICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Pyrrolidin-2-ylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B120456 4-Pyrrolidin-2-ylpyridine CAS No. 128562-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGNPIOGJLCICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378004, DTXSID901305418
Record name 4-pyrrolidin-2-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-4-(2-Pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130343-15-6, 128562-25-4
Record name (-)-4-(2-Pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130343-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-pyrrolidin-2-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-4-(2-Pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyrrolidin-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Pyrrolidin-2-ylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyrrolidin-2-ylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science, recognized for its role as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, and as a versatile ligand in catalysis.[1] This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, focusing on a multi-step approach that includes N-protection of pyrrolidine, directed lithiation, Negishi cross-coupling, and final deprotection. Detailed experimental protocols, structured data tables for easy reference, and visualizations of the synthetic workflow and catalytic cycle are presented to aid researchers in the practical application of this synthesis.

Introduction

The pyrrolidine moiety is a prevalent scaffold in a multitude of FDA-approved drugs and biologically active compounds.[2] Its fusion with a pyridine ring at the 2-position of the pyrrolidine core creates this compound, a molecule with significant potential in drug discovery. This compound serves as a crucial intermediate in the synthesis of more complex molecules, leveraging the chemical properties of both the pyrrolidine and pyridine rings.[1] Its applications extend to catalysis, where it can function as a ligand for transition metal-catalyzed reactions.[1] Given its importance, a clear and detailed synthetic protocol is highly valuable for researchers in organic synthesis and pharmaceutical development.

This guide outlines a logical and efficient synthetic strategy, primarily focusing on the formation of the C-C bond between the pyridine and pyrrolidine rings through a Negishi cross-coupling reaction. This method is advantageous due to its functional group tolerance and high efficiency.

Overall Synthetic Strategy

The synthesis of this compound can be accomplished through a three-step process starting from readily available pyrrolidine. The key steps are:

  • N-Protection: The secondary amine of pyrrolidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions and to direct the subsequent metalation step.

  • Directed Lithiation and Negishi Coupling: The N-Boc-pyrrolidine is selectively deprotonated at the 2-position (alpha to the nitrogen) using an organolithium base. The resulting lithiated intermediate is then transmetalated with a zinc salt to form an organozinc reagent. This species undergoes a palladium-catalyzed Negishi cross-coupling with a 4-halopyridine to form the C-C bond, yielding N-Boc-4-(pyrrolidin-2-yl)pyridine.

  • N-Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

Synthesis_Pathway Pyrrolidine Pyrrolidine NBocPyrrolidine N-Boc-Pyrrolidine Pyrrolidine->NBocPyrrolidine 1. Boc₂O, Base CoupledProduct N-Boc-4-(pyrrolidin-2-yl)pyridine NBocPyrrolidine->CoupledProduct 2. i) s-BuLi, (-)-sparteine   ii) ZnCl₂   iii) 4-Bromopyridine, Pd catalyst FinalProduct This compound CoupledProduct->FinalProduct 3. Acid (e.g., TFA or HCl)

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl pyrrolidine-1-carboxylate (N-Boc-pyrrolidine)

This initial step protects the nitrogen of the pyrrolidine ring.

Reaction Scheme:

Experimental Protocol:

  • To a solution of pyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq.) or sodium hydroxide (1.2 eq.) in water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidine as an oil, which can often be used in the next step without further purification.

Reactant/Reagent Molar Equiv. Purpose
Pyrrolidine1.0Starting material
Di-tert-butyl dicarbonate1.1Boc-protecting agent
Triethylamine/NaOH1.2Base
Dichloromethane/THF-Solvent
Expected Yield ->95%

Table 1: Reagents for the N-protection of pyrrolidine.

Step 2: Synthesis of tert-butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate

This is the key C-C bond-forming step using a one-pot lithiation and Negishi cross-coupling sequence. For enantioselective synthesis, a chiral ligand such as (-)-sparteine is used during the lithiation.

Reaction Scheme:

Experimental Protocol:

  • To a solution of (-)-sparteine (1.2 eq.) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere (argon or nitrogen), add sec-butyllithium (s-BuLi, 1.1 eq.) dropwise.

  • Stir the solution at -78 °C for 1 hour.

  • Add a solution of N-Boc-pyrrolidine (1.0 eq.) in the same anhydrous solvent dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours to ensure complete lithiation.

  • Add a solution of anhydrous zinc chloride (ZnCl₂, 1.2 eq.) in anhydrous THF and stir for another 30 minutes at -78 °C, then allow to warm to room temperature.

  • To this organozinc solution, add 4-bromopyridine (1.5 eq.) and a palladium catalyst such as Pd(dba)₂ (0.05 eq.) and a phosphine ligand like XPhos (0.10 eq.).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain tert-butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate.

Reactant/Reagent Molar Equiv. Purpose
N-Boc-pyrrolidine1.0Starting material
sec-Butyllithium (s-BuLi)1.1Lithiating agent
(-)-Sparteine1.2Chiral ligand for directed lithiation
Zinc Chloride (ZnCl₂)1.2Transmetalation agent
4-Bromopyridine1.5Coupling partner
Pd(dba)₂0.05Palladium catalyst precursor
XPhos0.10Ligand for palladium
Diethyl ether/THF-Solvent
Estimated Yield -60-80%

Table 2: Reagents for the Negishi cross-coupling reaction.

Negishi_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Pd(II) Complex L₂Pd(II)(Ar)X Oxidative\nAddition->Pd(II) Complex Ar-X Transmetalation Transmetalation Pd(II) Complex->Transmetalation Transmetalation\nComplex L₂Pd(II)(Ar)(R) Transmetalation->Transmetalation\nComplex R-ZnX Reductive\nElimination Reductive Elimination Transmetalation\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-R

Step 3: N-Deprotection to Yield this compound

The final step is the removal of the Boc protecting group to yield the free amine.

Reaction Scheme:

Experimental Protocol:

  • Dissolve tert-butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in DCM and neutralize by washing with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, the product can be further purified by distillation or chromatography to yield pure this compound.

Reactant/Reagent Molar Equiv. Purpose
N-Boc-4-(pyrrolidin-2-yl)pyridine1.0Protected intermediate
Trifluoroacetic acid (TFA)5-10Deprotecting agent
Dichloromethane (DCM)-Solvent
Expected Yield ->90%

Table 3: Reagents for N-Boc deprotection.

Summary of Quantitative Data

The following table summarizes the key quantitative aspects of the proposed synthesis. The yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Step Product Molecular Formula Molecular Weight ( g/mol ) Estimated Yield (%)
1N-Boc-pyrrolidineC₉H₁₇NO₂171.24>95
2N-Boc-4-(pyrrolidin-2-yl)pyridineC₁₄H₂₀N₂O₂248.3260-80
3This compoundC₉H₁₂N₂148.21>90

Table 4: Summary of products and estimated yields.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a directed lithiation followed by a Negishi cross-coupling, this strategy allows for the effective construction of the key C-C bond. The use of a Boc protecting group ensures high selectivity and yield in the coupling step, and its straightforward removal provides the target compound in good purity. The provided experimental protocols and data summaries are intended to serve as a valuable resource for researchers engaged in the synthesis of this important heterocyclic compound for applications in drug discovery and beyond.

References

Spectroscopic Profile of 4-pyrrolidin-2-ylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-pyrrolidin-2-ylpyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the prevalence of data for its isomer, 4-pyrrolidin-1-ylpyridine (also known as 4-pyrrolidinopyridine), this guide also includes comparative data for the latter to aid in unambiguous characterization. The document details experimental protocols for key spectroscopic techniques and presents a logical workflow for the structural elucidation of such compounds.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound and its common isomer, 4-pyrrolidin-1-ylpyridine.

Table 1: General Properties

PropertyThis compound4-pyrrolidin-1-ylpyridine
Molecular FormulaC₉H₁₂N₂[1][2][3]C₉H₁₂N₂[4][5]
Molecular Weight148.21 g/mol [1][3]148.21 g/mol [4]
CAS Number128562-25-4[1][2][3]2456-81-7[5]
AppearanceColorless to yellow liquid[1][3]Crystalline solid[5]

Table 2: ¹H NMR Spectroscopic Data

Note: Experimental ¹H NMR data for this compound was not available in the surveyed literature. The data presented below is for the isomer 4-pyrrolidin-1-ylpyridine.

Solvent: CDCl₃ Frequency: 89.56 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment (4-pyrrolidin-1-ylpyridine)
8.164d2HH-2, H-6 (Pyridine)
6.346d2HH-3, H-5 (Pyridine)
3.273t4HH-2', H-5' (Pyrrolidine)
2.006t4HH-3', H-4' (Pyrrolidine)
[Data sourced from ChemicalBook][4]

Table 3: ¹³C NMR Spectroscopic Data

Note: Experimental ¹³C NMR data for this compound was not available in the surveyed literature.

Table 4: Mass Spectrometry Data

Note: Experimental mass spectrometry data for this compound was not available in the surveyed literature. Predicted data and experimental data for the isomer 4-pyrrolidin-1-ylpyridine are presented below.

m/zRelative Intensity (%) (4-pyrrolidin-1-ylpyridine)Predicted Collision Cross Section (Ų) for 4-(pyrrolidin-2-yl)pyridine Adducts
148 (M⁺)85.1[M+H]⁺: 131.1, [M+Na]⁺: 137.4, [M-H]⁻: 133.2, [M]⁺: 125.5
147100.0
12015.9
11921.9
9221.8
7821.8
5118.3
[Experimental data for 4-pyrrolidin-1-ylpyridine sourced from ChemicalBook[4]. Predicted data for this compound sourced from PubChemLite[6]]

Table 5: Infrared (IR) Spectroscopic Data

Note: Experimental IR data for this compound was not available in the surveyed literature.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are outlined below. These are generalized procedures applicable to the analysis of heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the analyte and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof with water.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • ESI-MS Acquisition (for accurate mass):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive or negative ion mode, depending on the analyte's properties.

    • Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

  • EI-MS Acquisition (for fragmentation pattern):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC).

    • Use a standard electron energy of 70 eV to induce fragmentation.

    • Acquire the spectrum over a mass range of m/z 40-400.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Sample Preparation (Solid): If the compound is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or the pure salt plates/KBr pellet.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum. Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to determine the λmax.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known. For pyridine derivatives, characteristic absorptions are typically observed around 250-270 nm.

Workflow and Pathway Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or uncharacterized compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification Purity_Assessment Purity Assessment (e.g., TLC, GC, HPLC) Purification->Purity_Assessment MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purity_Assessment->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Stereochemistry Purity_Assessment->NMR IR Infrared (IR) Spectroscopy - Functional Groups Purity_Assessment->IR UV_Vis UV-Vis Spectroscopy - Conjugated Systems Purity_Assessment->UV_Vis Data_Integration Integrate All Spectroscopic Data MS->Data_Integration NMR->Data_Integration IR->Data_Integration UV_Vis->Data_Integration Structure_Proposal Propose Structure Final_Structure Confirmed Structure: This compound Structure_Proposal->Final_Structure Data_Integration->Structure_Proposal

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Biological Activity of 4-Pyrrolidin-2-ylpyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 4-pyrrolidin-2-ylpyridine is limited in publicly available scientific literature. This guide synthesizes information from structurally related compounds and established methodologies to provide a comprehensive overview of its predicted biological activity and a framework for its investigation.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a pyrrolidine ring at the 2-position. Its structural resemblance to endogenous neurotransmitters and known pharmacologically active molecules, particularly nicotine, positions it as a compound of significant interest for drug discovery, especially in the realm of central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the predicted biological activity of this compound, focusing on its likely molecular targets, potential therapeutic applications, and the experimental methodologies required for its comprehensive evaluation.

This document is intended for researchers, scientists, and drug development professionals. It aims to serve as a foundational resource for initiating research programs centered on this compound and its derivatives.

Predicted Biological Activity and Mechanism of Action

Based on its core structure, which combines the pharmacophores of both pyridine and pyrrolidine, this compound is strongly predicted to interact with nicotinic acetylcholine receptors (nAChRs) .[1][2] nAChRs are ligand-gated ion channels that play a crucial role in various physiological processes, including cognitive function, learning, memory, and attention.[3]

The pyrrolidine ring is a common motif in many biologically active compounds, and its derivatives are known to exhibit a wide range of pharmacological effects.[4] The pyridine moiety is also a key component of many CNS-active drugs. The combination of these two rings in this compound suggests a high likelihood of affinity for nAChRs, potentially acting as an agonist, partial agonist, or antagonist at different subtypes.

Interaction with Nicotinic Acetylcholine Receptors

The structural similarity to nicotine, a well-known nAChR agonist, is the primary basis for the hypothesized mechanism of action. The protonated pyrrolidine nitrogen is expected to form a key hydrogen bond with the receptor, while the pyridine nitrogen can also participate in binding interactions.[5] The overall pharmacological profile will depend on its affinity and efficacy at various nAChR subtypes, such as α4β2 and α7, which are prominent in the brain and are key targets for cognitive enhancement.[6]

Potential for Cognitive Enhancement

Numerous studies have demonstrated that modulation of nAChR activity can lead to improvements in cognitive functions.[3] Compounds structurally related to this compound, such as ABT-089 (2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine), have shown significant cognitive-enhancing properties in preclinical models.[7] Therefore, it is hypothesized that this compound may enhance cognitive performance by modulating cholinergic neurotransmission in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.

Quantitative Data from Structurally Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes data for a closely related analog, providing a reference for expected potency.

CompoundTargetAssay TypeValueReference
ABT-089 (2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine)nAChRRadioligand BindingKi = 1.4 nM[7]

Experimental Protocols

To elucidate the precise biological activity of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are standard methodologies for characterizing compounds targeting nAChRs and assessing cognitive function.

In Vitro Assays

Objective: To determine the binding affinity (Ki or IC50) of this compound for various nAChR subtypes.

Methodology:

  • Receptor Preparation: Cell membranes expressing specific human nAChR subtypes (e.g., α4β2, α7) are prepared from stably transfected cell lines (e.g., HEK293, CHO).

  • Radioligand: A subtype-selective radioligand, such as [³H]-epibatidine or [³H]-cytisine, is used.

  • Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Objective: To determine the functional activity (agonist, antagonist, or allosteric modulator) and potency (EC50) of this compound at specific nAChR subtypes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired nAChR subunits and incubated to allow for receptor expression.

  • Electrophysiological Recording: The oocytes are placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.

  • Compound Application: The test compound is applied to the oocyte at various concentrations.

  • Data Acquisition: The resulting ion currents are recorded. For agonists, a concentration-response curve is generated. For antagonists, the ability of the compound to inhibit the response to a known agonist is measured.

  • Data Analysis: The effective concentration that produces 50% of the maximal response (EC50) and the maximum response (Imax) are determined by fitting the concentration-response data to a sigmoidal dose-response equation.

In Vivo Assays

Objective: To assess the effects of this compound on recognition memory.

Methodology:

  • Habituation: Animals (rats or mice) are habituated to an open-field arena in the absence of any objects.

  • Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

  • Inter-trial Interval: The animal is returned to its home cage for a specific duration.

  • Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the novel and familiar objects is recorded.

  • Data Analysis: A discrimination index (DI), calculated as the proportion of time spent exploring the novel object, is used to assess recognition memory. An increase in the DI in the compound-treated group compared to the vehicle control group indicates cognitive enhancement.

Visualizations

The following diagrams illustrate the predicted signaling pathway and a typical experimental workflow for the characterization of this compound.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4P2P This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) 4P2P->nAChR Binds to IonChannel Ion Channel nAChR->IonChannel Activates Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Allows Depolarization Membrane Depolarization IonChannel->Depolarization Causes Downstream Downstream Signaling (e.g., CREB activation, Neurotransmitter release) Ca_Influx->Downstream Depolarization->Downstream

Caption: Predicted signaling pathway of this compound via nAChR activation.

Experimental_Workflow Start Compound Synthesis (this compound) InVitro In Vitro Characterization Start->InVitro Binding Receptor Binding Assays (Determine Ki) InVitro->Binding Functional Functional Assays (Determine EC50, Imax) InVitro->Functional InVivo In Vivo Evaluation Binding->InVivo Functional->InVivo Cognition Cognitive Models (e.g., Novel Object Recognition) InVivo->Cognition PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD LeadOpt Lead Optimization Cognition->LeadOpt Tox Toxicology Assessment PKPD->Tox Tox->LeadOpt End Candidate Drug LeadOpt->End

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting CNS disorders, with a high probability of acting as a modulator of nicotinic acetylcholine receptors. While direct experimental evidence for its biological activity is currently lacking in the public domain, its structural characteristics strongly suggest a pharmacological profile conducive to cognitive enhancement. The experimental protocols and workflows detailed in this guide provide a clear path for the comprehensive evaluation of this compound. Further research is warranted to fully elucidate its mechanism of action, potency, efficacy, and therapeutic potential.

References

An In-depth Technical Guide to 4-pyrrolidin-2-ylpyridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-pyrrolidin-2-ylpyridine, a heterocyclic compound of interest in medicinal chemistry and catalysis. This document collates available data on its physicochemical properties, structural information, and provides a generalized synthetic approach. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for its isomer, 4-pyrrolidin-1-ylpyridine, to provide context.

Introduction

This compound, also known as 2-(4-pyridyl)pyrrolidine, is a pyridine derivative with a pyrrolidine ring attached at the 2-position of the pyridine ring. Its structural features make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and as a ligand in catalysis.[1][2][3][4] The presence of both a pyridine and a pyrrolidine moiety imparts unique reactivity and potential for biological activity, notably in the development of agents targeting the central nervous system.[3]

Chemical Structure and Identification

The structure of this compound consists of a pyridine ring substituted at the 4-position with a pyrrolidine ring linked via its 2-position.

IdentifierValue
IUPAC Name 4-(pyrrolidin-2-yl)pyridine
Synonyms 2-(4-Pyridyl)pyrrolidine, 4-(2-Pyrrolidinyl)pyridine
CAS Number 128562-25-4[1]
Molecular Formula C₉H₁₂N₂[1]
SMILES C1CC(NC1)c2ccncc2
InChI InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed by experimental data.

PropertyValueSource
Molecular Weight 148.21 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point (Predicted) 253.8 ± 28.0 °C[1]
Density (Predicted) 1.042 ± 0.06 g/cm³[1]
pKa (Predicted) 8.84 ± 0.10[1]
Water Solubility Slightly soluble[1]
Storage Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon)[1]

For comparative purposes, the experimentally determined properties of the isomer 4-pyrrolidin-1-ylpyridine (CAS: 2456-81-7) are provided below:

PropertyValueSource
Appearance White solid
Melting Point 54-58 °C[5][6]
Boiling Point 171-173 °C @ 20.25 mmHg[6]

Synthesis and Reactivity

General Synthetic Approach: Ring Contraction of Pyridine

A potential, albeit complex, synthetic route to the pyrrolidine core of this compound involves a photo-promoted ring contraction of pyridine derivatives.[1][7][8] This method provides access to functionalized pyrrolidine skeletons from readily available pyridines.[1][7]

The general workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow Pyridine Pyridine Derivative Photoirradiation Photo-irradiation (365 nm) Pyridine->Photoirradiation Silylborane Silylborane (e.g., PhMe2SiBpin) Silylborane->Photoirradiation Intermediate_A N-boryl-6-silyl- 2-azabicyclo[3.1.0]hex-3-ene Photoirradiation->Intermediate_A N_Acylation N-Acylation (e.g., Benzoyl Chloride, Pyridine) Intermediate_A->N_Acylation Intermediate_B N-Acyl-2-azabicyclo[3.1.0]hex-3-ene N_Acylation->Intermediate_B Hydrogenation Hydrogenation (e.g., H2, Pd/C) Intermediate_B->Hydrogenation Intermediate_C N-Acyl-pyrrolidine Derivative Hydrogenation->Intermediate_C Deprotection Deprotection Intermediate_C->Deprotection Final_Product This compound Deprotection->Final_Product

Generalized workflow for the synthesis of this compound.
Experimental Protocol (Generalized)

The following is a generalized experimental protocol based on the photo-promoted ring contraction of pyridines.[8] Note: This is a multi-step synthesis that yields a protected precursor, which would require further modification and deprotection to yield this compound.

Step 1: Photo-promoted Ring Contraction A solution of a suitable 4-substituted pyridine derivative and a silylborane (e.g., 2-(dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, PhMe₂SiBpin) in an appropriate solvent (e.g., benzene) is placed in a sealed glass tube. The solution is then subjected to photo-irradiation at 365 nm with stirring at room temperature for several hours.[8] This step is expected to yield an N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene intermediate.[8]

Step 2: N-Acylation To the solution containing the intermediate from Step 1, a base (e.g., pyridine) and an acylating agent (e.g., benzoyl chloride) are added at room temperature.[8] The reaction is stirred for an extended period to allow for N-acylation. The resulting N-acyl-2-azabicyclo[3.1.0]hex-3-ene derivative can be purified by filtration and column chromatography.[8]

Step 3: Hydrogenation The N-acylated intermediate is then subjected to hydrogenation to reduce the double bond and open the cyclopropane ring. A common method for this is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[1] This step is expected to yield the corresponding N-acyl-pyrrolidine derivative.

Step 4: Deprotection The final step involves the removal of the N-acyl protecting group to yield the free amine, this compound. The specific conditions for this deprotection will depend on the nature of the acyl group used.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (of 4-pyrrolidin-1-ylpyridine)
Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H8.16dPyridine H-2, H-6
6.35dPyridine H-3, H-5
3.27tPyrrolidine -NCH₂-
2.01tPyrrolidine -CH₂-

Note: Data obtained from a 90 MHz spectrum in CDCl₃.[6]

Infrared (IR) Spectroscopy (of 4-pyrrolidin-1-ylpyridine)

The IR spectrum of 4-pyrrolidin-1-ylpyridine would be expected to show characteristic peaks for the aromatic pyridine ring and the saturated pyrrolidine ring. Key expected absorptions include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~2980-2850 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹

  • C-N stretching: ~1350-1000 cm⁻¹

Mass Spectrometry (MS) (of 4-pyrrolidin-1-ylpyridine)

The electron ionization mass spectrum of 4-pyrrolidin-1-ylpyridine would be expected to show a molecular ion peak (M⁺) at m/z 148. Common fragmentation patterns would involve cleavage of the pyrrolidine ring and fragmentation of the pyridine ring. The base peak is observed at m/z 147, corresponding to the loss of a hydrogen atom.[6]

Applications

This compound is a versatile intermediate with applications in several areas of chemical research and development:

  • Pharmaceutical Development: It serves as a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2][3][4]

  • Catalysis: The compound is utilized as a ligand in transition metal-catalyzed reactions, where it can enhance reaction efficiency and selectivity.[2][3][4]

  • Material Science: Its unique structural properties are being explored in the creation of advanced materials, such as polymers and coatings.[2][3][4]

Conclusion

This compound is a chemical entity with significant potential in synthetic and medicinal chemistry. While its basic chemical properties are established, a comprehensive understanding of its reactivity and applications is still evolving. The lack of readily available, detailed experimental protocols and spectroscopic data highlights an area for further research. The generalized synthetic approach presented provides a potential pathway for its preparation, and future work should focus on optimizing this synthesis and fully characterizing the compound to facilitate its broader use in research and development.

References

The Enigmatic Origins and Ascending Importance of 4-Pyrrolidin-2-ylpyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyrrolidin-2-ylpyridine, a heterocyclic compound featuring a pyridine ring substituted with a pyrrolidine moiety at the second position, has emerged as a versatile building block in medicinal chemistry and materials science. Despite its growing significance, the precise historical details of its initial discovery and synthesis remain somewhat obscure in readily available scientific literature. This technical guide provides a comprehensive overview of this compound, detailing its known synthetic routes, physicochemical properties, and burgeoning applications, particularly in the realm of drug discovery for neurological disorders. While a definitive seminal publication on its discovery is not apparent, its utility as a key intermediate suggests its synthesis was likely driven by the pursuit of novel pharmacophores. This document aims to consolidate the current knowledge, offering researchers a foundational resource for future investigations and applications of this intriguing molecule.

Introduction: An Obscure Beginning

The history of this compound is not as clearly documented as that of many other foundational molecules in organic chemistry. Extensive searches of scientific databases and historical chemical literature do not point to a single, seminal publication detailing its first synthesis and characterization. Its emergence appears to be more gradual, likely arising from the broader exploration of pyridyl-pyrrolidine scaffolds by medicinal chemists. The pyrrolidine ring is a common motif in numerous FDA-approved drugs, valued for its ability to introduce three-dimensionality and serve as a pharmacophore.[1] Similarly, the pyridine ring is a privileged structure in drug design.[2] The combination of these two rings in this compound creates a molecule with significant potential for interacting with biological targets, particularly in the central nervous system.

While the initial discovery remains elusive, the compound's primary role has been as a crucial intermediate in the synthesis of more complex molecules.[3] Its structural resemblance to nicotine and other nicotinic acetylcholine receptor (nAChR) ligands has driven much of the interest in its derivatives for the potential treatment of neurological and psychiatric disorders.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic and analytical procedures.

PropertyValueReference
IUPAC Name 4-(Pyrrolidin-2-yl)pyridine
Synonyms 2-(4-Pyridyl)pyrrolidine, 4-(2-Pyrrolidinyl)pyridine
CAS Number 130343-15-6[6]
Molecular Formula C₉H₁₂N₂[6]
Molecular Weight 148.21 g/mol [6]
Appearance Colorless to pale yellow liquid/solid
Boiling Point Not definitively reported
Melting Point Not definitively reported
Solubility Soluble in common organic solvents
pKa (predicted) ~9.5 (for the pyridine nitrogen)

Note: Some physical properties like boiling and melting points are not consistently reported in the literature, which may be due to the compound's nature as an intermediate that is often used directly in subsequent synthetic steps.

Synthesis and Experimental Protocols

While the historical first synthesis is unclear, several modern synthetic approaches to this compound and its derivatives have been described. These methods often involve the construction of the pyrrolidine ring onto a pre-existing pyridine scaffold or the coupling of a pyrrolidine precursor to a pyridine derivative.

Synthesis from Pyridine Derivatives

One common strategy involves the reaction of a pyridine derivative with a suitable pyrrolidine precursor. For instance, a nucleophilic substitution reaction on a functionalized pyridine can be employed.

A generalized synthetic workflow is depicted below:

Synthesis from Pyridine Derivatives Pyridine Pyridine Precursor (e.g., 4-halopyridine) Reaction Coupling Reaction (e.g., Buchwald-Hartwig amination) Pyridine->Reaction Pyrrolidine Pyrrolidine Precursor (e.g., pyrrolidine) Pyrrolidine->Reaction Product This compound Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: Generalized workflow for the synthesis of this compound from pyridine precursors.

A representative experimental protocol for a related transformation, the synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine, involves the SNAr reaction of 4-halopyridines with pyrrolidine derivatives in the presence of a base like potassium carbonate in a solvent such as DMF at elevated temperatures.[7]

Experimental Protocol: Synthesis of a 4-(Pyrrolidino)pyridine Analogue (Illustrative) [7]

  • Materials: 4-Halopyridine (1.0 eq), substituted pyrrolidine (1.5 eq), potassium carbonate (2.0 eq), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of the 4-halopyridine in DMF, add the substituted pyrrolidine and potassium carbonate.

    • Heat the reaction mixture at 95-110 °C for 15-22 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-(pyrrolidino)pyridine analogue.

Ring Contraction of Pyridines

A more recent and innovative approach to synthesizing pyrrolidine derivatives involves the photo-promoted ring contraction of pyridines. This method provides access to functionalized pyrrolidines that can be further elaborated.[8]

Pyridine Ring Contraction Pyridine Pyridine Photoirradiation Photoirradiation (365 nm LED) Pyridine->Photoirradiation Silylborane Silylborane Silylborane->Photoirradiation Intermediate N-Boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene Photoirradiation->Intermediate Derivatization Derivatization Intermediate->Derivatization Product Functionalized Pyrrolidine Derivatization->Product

Caption: Synthesis of functionalized pyrrolidines via photo-promoted pyridine ring contraction.

Experimental Protocol: Photo-promoted Ring Contraction of Pyridine (Illustrative) [9]

  • Materials: Pyridine, silylborane (e.g., 2-(dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), benzene-d₆ (for NMR scale).

  • Procedure:

    • In an NMR tube, dissolve pyridine and the silylborane in benzene-d₆.

    • Irradiate the solution with a 365 nm LED at 25 °C.

    • Monitor the reaction by ¹H NMR spectroscopy to observe the formation of the N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene intermediate.

    • The unstable intermediate is typically derivatized in situ for isolation and further use.

Applications in Drug Discovery and Catalysis

The primary interest in this compound stems from its utility as a scaffold in the design of biologically active molecules and as a ligand in asymmetric catalysis.

Neurological Drug Discovery

The structural similarity of the 2-(pyridin-4-yl)pyrrolidine moiety to the core of nicotine has made it an attractive starting point for the development of ligands for nicotinic acetylcholine receptors (nAChRs).[4] These receptors are implicated in a wide range of neurological functions and diseases, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[10]

Derivatives of this compound have been investigated for their potential to modulate nAChR activity, acting as either agonists or antagonists. The stereochemistry of the pyrrolidine ring is often crucial for selective and potent receptor interaction.

nAChR Signaling Pathway Ligand This compound Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates CellularResponse Cellular Response (e.g., Neurotransmitter Release) IonChannel->CellularResponse Leads to

Caption: Simplified signaling pathway involving a this compound derivative at a nAChR.

Asymmetric Catalysis

Chiral derivatives of this compound have been explored as ligands in asymmetric catalysis. The pyrrolidine moiety can be readily derived from the chiral pool (e.g., from proline), allowing for the synthesis of enantiomerically pure ligands. These ligands can coordinate with transition metals to create catalysts for a variety of stereoselective transformations. For example, chiral analogues of 4-(pyrrolidino)pyridine have been used as nucleophilic catalysts in kinetic resolutions.[7][11]

Characterization Data

Table of Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aromatic protons of the pyridine ring (typically in the range of 7.0-8.5 ppm).- Protons of the pyrrolidine ring (aliphatic region, 1.5-4.0 ppm).- The proton at the C2 position of the pyrrolidine ring will be a multiplet coupled to adjacent protons.
¹³C NMR - Aromatic carbons of the pyridine ring (typically 120-160 ppm).- Aliphatic carbons of the pyrrolidine ring (typically 25-60 ppm).
IR - C-H stretching (aromatic and aliphatic).- C=N and C=C stretching of the pyridine ring.- N-H stretching of the secondary amine in the pyrrolidine ring.
Mass Spec - Molecular ion peak (M+) corresponding to the molecular weight (148.21 g/mol ).- Fragmentation pattern characteristic of the pyridine and pyrrolidine rings.

Conclusion and Future Outlook

This compound stands as a molecule of significant interest, primarily due to its role as a versatile intermediate in the synthesis of compounds with potential therapeutic applications, especially in the field of neurology. While its historical origins are not well-defined, its utility is firmly established. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider range of derivatives. Further exploration of its biological activities, particularly as a modulator of nicotinic acetylcholine receptors, holds promise for the discovery of novel treatments for a variety of central nervous system disorders. The continued application of its chiral derivatives in asymmetric catalysis will also undoubtedly contribute to advancements in synthetic organic chemistry. This technical guide serves as a starting point for researchers looking to harness the potential of this valuable heterocyclic building block.

References

An In-Depth Technical Guide to 4-Pyrrolidin-2-ylpyridine Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-pyrrolidin-2-ylpyridine scaffold is a key pharmacophore in the development of novel therapeutics, particularly for neurological disorders. Its structural similarity to nicotine has made it a valuable template for the design of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, and other cognitive impairments. This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and structure-activity relationships of this compound analogues and derivatives. Detailed experimental protocols, quantitative pharmacological data, and visualizations of key biological pathways are presented to facilitate further research and drug development in this area.

Introduction

The this compound core consists of a pyridine ring substituted at the 4-position with a pyrrolidine ring linked at its 2-position. This arrangement is a bioisostere of nicotine, where the pyrrolidine ring mimics the N-methylpyrrolidine moiety and the pyridine ring acts as the hydrogen bond acceptor.[1] This structural analogy has driven the exploration of these compounds as modulators of nicotinic acetylcholine receptors (nAChRs).

nAChRs are ligand-gated ion channels that are widely expressed in the central nervous system (CNS) and are crucial for various cognitive functions.[2] Dysregulation of nAChR signaling is a hallmark of several neurodegenerative diseases.[2] Consequently, the development of selective nAChR modulators is a promising therapeutic strategy. This compound analogues have emerged as a promising class of compounds in this endeavor, with research focusing on their potential to enhance cognitive function and provide neuroprotection.[1] This guide will delve into the technical details of their synthesis and pharmacological characterization.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be approached through various strategies. One common method involves the photo-promoted ring contraction of pyridines.

Experimental Protocol: Photo-promoted Ring Contraction of Pyridine

This method provides a route to functionalized pyrrolidine derivatives from readily available pyridines.[3][4]

Materials:

  • Pyridine

  • Silylborane (e.g., 2-(dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, PhMe2SiBpin)

  • Benzene-d6

  • 365 nm LED

  • J. Young NMR tube

  • Benzoyl chloride

  • Basic alumina for column chromatography

Procedure:

  • A solution of pyridine and silylborane in benzene-d6 is prepared in a J. Young NMR tube.

  • The solution is irradiated with a 365 nm LED at 25 °C. The reaction progress can be monitored by NMR spectroscopy to observe the formation of the N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene intermediate.[4]

  • Upon completion of the photoreaction, benzoyl chloride and pyridine are added to the solution.

  • The resulting N-benzoyl enamide derivative is purified by column chromatography on basic alumina to yield the functionalized pyrrolidine derivative.[4]

Logical Workflow for Synthesis:

G Pyridine Pyridine Photoreaction Photo-promoted Ring Contraction Pyridine->Photoreaction Silylborane Silylborane Silylborane->Photoreaction Intermediate N-boryl-6-silyl-2-azabicyclo [3.1.0]hex-3-ene Photoreaction->Intermediate Derivatization Derivatization with Benzoyl Chloride Intermediate->Derivatization Product Functionalized Pyrrolidine Derivative Derivatization->Product

Caption: Synthetic workflow for pyrrolidine derivatives.

Pharmacological Activity at Nicotinic Acetylcholine Receptors

Analogues of this compound primarily target nAChRs, with varying affinities and selectivities for different subtypes. The α4β2 and α7 subtypes are of particular interest for their roles in cognition and neurodegeneration.[2]

Quantitative Pharmacological Data

The binding affinities (Ki) of several this compound analogues for various nAChR subtypes have been determined through competitive radioligand binding assays. The data for analogues of A-84543, which features a 3-(pyrrolidin-2-yl-methoxy)pyridine core, are summarized in the table below.[5]

CompoundnAChR SubtypeKi (nM)
A-84543 α2β2High Affinity
α4β23.44 ± 0.79
α3β4Moderate Affinity
α7Moderate Affinity
H-11MNH α2β2High Affinity
α4β20.46 ± 0.21
α3β4Moderate Affinity
α7Moderate Affinity

Note: Data extracted from a study on A-84543 analogues.[5] "High" and "Moderate" affinities are as described in the source material without specific numerical values.

Experimental Protocol: Radioligand Binding Assay

Materials:

  • Rat cerebral cortical tissue homogenates or stably transfected HEK cells expressing specific nAChR subtypes.

  • Radioligand (e.g., [3H]-epibatidine).

  • Test compounds (this compound analogues).

  • Scintillation counter.

Procedure:

  • Tissue homogenates or cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • After incubation to allow for binding equilibrium, the bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • The Ki values are calculated from the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Experimental Workflow for Binding Assay:

G cluster_prep Preparation Tissue Tissue Homogenate or Transfected Cells Incubation Incubation Tissue->Incubation Radioligand [3H]-Epibatidine Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Analysis Data Analysis (IC50 -> Ki) Quantification->Analysis

Caption: Workflow for radioligand binding assay.

Signaling Pathways

Activation of nAChRs by agonists like this compound analogues initiates a cascade of intracellular signaling events. These pathways are crucial for the neuroprotective and cognitive-enhancing effects of these compounds.

The PI3K-Akt Signaling Pathway

A key downstream pathway activated by nAChR stimulation is the phosphoinositide 3-kinase (PI3K)-Akt pathway.[2] This pathway is a central regulator of cell survival and proliferation.

Signaling Cascade:

  • Binding of the agonist to the nAChR leads to an influx of Ca2+.

  • The increase in intracellular Ca2+ activates PI3K.

  • Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • PIP3 recruits Akt and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane.

  • PDK1 and other kinases phosphorylate and activate Akt.

  • Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.

Diagram of the PI3K-Akt Signaling Pathway:

G Agonist This compound Analogue nAChR nAChR Agonist->nAChR binds Ca_influx Ca²⁺ Influx nAChR->Ca_influx activates PI3K PI3K Ca_influx->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt recruits PDK1 PDK1 PDK1->Akt phosphorylates Downstream Downstream Targets Akt->Downstream phosphorylates Survival Cell Survival Downstream->Survival promotes

Caption: The nAChR-mediated PI3K-Akt signaling pathway.

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound analogues is highly dependent on their structural features. Key modifications that influence activity include:

  • Substitution on the Pyrrolidine Nitrogen: Methylation of the pyrrolidine nitrogen can impact binding affinity. For instance, the desmethylpyrrolidine analogue H-11MNH shows higher affinity for α4β2 nAChRs compared to the N-methylated A-84543.[5]

  • Position of the Pyridine Nitrogen: The position of the nitrogen atom in the pyridine ring is critical for high-affinity binding. Analogues with 2- and 4-pyridyl ether structures exhibit significantly lower affinity for nAChRs compared to the 3-pyridyl ether counterparts.[5]

  • Stereochemistry: The stereochemistry of the pyrrolidine ring is crucial for selective and potent interactions with nAChR subtypes.

Clinical Development

To date, no specific this compound analogues have been explicitly identified in publicly accessible clinical trial databases. However, numerous nAChR modulators with related structural motifs have been investigated for the treatment of neurological and psychiatric disorders. The development of selective α4β2 and α7 nAChR agonists and positive allosteric modulators (PAMs) remains an active area of research, with several compounds having progressed to various phases of clinical trials for conditions such as Alzheimer's disease, schizophrenia, and pain.[6] The insights gained from these trials will be invaluable for guiding the future development of the this compound class of compounds.

Conclusion

This compound analogues represent a promising class of compounds for the development of novel therapeutics targeting nAChRs. Their synthesis, while challenging, can be achieved through innovative chemical strategies. The pharmacological data accumulated to date highlight their potential for high-affinity and selective modulation of nAChR subtypes, particularly α4β2. The elucidation of their downstream signaling pathways provides a mechanistic basis for their neuroprotective and cognitive-enhancing effects. Further optimization of the this compound scaffold, guided by a thorough understanding of structure-activity relationships, holds the potential to yield clinical candidates for the treatment of a range of debilitating neurological disorders. Continued research in this area is warranted to fully explore the therapeutic promise of this important chemical class.

References

Quantum Chemical Calculations for 4-Pyrrolidin-2-ylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Pyrrolidin-2-ylpyridine is a versatile heterocyclic compound with a molecular formula of C9H12N2 and a molecular weight of 148.21 g/mol .[1][2] It is recognized as a valuable intermediate in the synthesis of various pharmaceuticals and as a ligand in transition metal-catalyzed reactions.[1][3] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent core structure in many biologically active natural products and medicinal molecules.[4][5] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect of modern drug discovery.[6][7]

Quantum chemical calculations offer a powerful, non-empirical approach to understanding the intrinsic properties of molecules like this compound. These computational methods can predict molecular geometry, electronic distribution, spectroscopic properties, and reactivity, providing insights that are often difficult or impossible to obtain through experimental means alone. This guide details the theoretical basis and practical application of these methods for the comprehensive analysis of this compound.

Molecular Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data, compiled from various chemical databases and suppliers, provides a baseline for the computational models.

PropertyValueSource
Molecular Formula C9H12N2[1][2]
Molecular Weight 148.21 g/mol [1][2]
Appearance Colorless to yellow liquid[1][8]
Boiling Point (Predicted) 253.8 ± 28.0 °C[2]
Density (Predicted) 1.042 ± 0.06 g/cm³[2]
pKa (Predicted) 8.84 ± 0.10[2]
Water Solubility Slightly soluble[2]
CAS Number 128562-25-4[1][2]

Theoretical Framework and Experimental Protocols

The primary computational method for investigating the quantum chemical properties of organic molecules is Density Functional Theory (DFT). This section outlines a detailed protocol for performing DFT calculations on this compound.

Geometry Optimization

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional conformation.

Protocol:

  • Initial Structure Generation: A 2D sketch of this compound is created using a molecular editor and converted to a 3D structure.

  • Computational Method: Geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is known for its accuracy in describing organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

  • Software: The Gaussian suite of programs is a standard choice for such calculations.

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Frequency Calculations

Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

Protocol:

  • Methodology: Vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization.

  • Analysis: The absence of imaginary frequencies in the output confirms that the structure is a true minimum on the potential energy surface. The calculated frequencies can also be used to predict the molecule's infrared (IR) and Raman spectra.

Electronic Properties Analysis

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

Protocol:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This visualizes the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

Predicted Quantum Chemical Data

The following tables present illustrative data that would be obtained from the quantum chemical calculations described above.

Table 2: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-N (Pyridine)1.34
C-C (Pyridine)1.39
C-N (Pyrrolidine)1.47
C-C (Pyrrolidine)1.54
**Bond Angles (°) **C-N-C (Pyridine)117.0
C-C-N (Pyrrolidine)104.5
Dihedral Angles (°) C-C-N-C (Pyridine-Pyrrolidine)35.0

Table 3: Predicted Electronic Properties of this compound

PropertyPredicted Value
Energy of HOMO -6.5 eV
Energy of LUMO -0.8 eV
HOMO-LUMO Energy Gap 5.7 eV
Dipole Moment 2.5 Debye
Mulliken Atomic Charges
N (Pyridine)-0.6 e
N (Pyrrolidine)-0.4 e

Visualizations

Visual representations are crucial for interpreting the results of quantum chemical calculations. The following diagrams illustrate a typical computational workflow and a hypothetical signaling pathway where this compound could be involved.

G cluster_workflow Computational Chemistry Workflow mol_prep Molecular Structure Preparation geom_opt Geometry Optimization (DFT) mol_prep->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc is_minimum True Minimum? freq_calc->is_minimum is_minimum->geom_opt No elec_prop Electronic Property Calculation is_minimum->elec_prop Yes analysis Data Analysis and Interpretation elec_prop->analysis

Caption: A generalized workflow for quantum chemical calculations.

G cluster_pathway Hypothetical Signaling Pathway Involvement ligand This compound (Ligand) receptor GPCR / Ion Channel ligand->receptor g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger (e.g., cAMP) g_protein->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade cellular_response Cellular Response (e.g., Neuromodulation) kinase_cascade->cellular_response

Caption: A hypothetical signaling pathway for a bioactive molecule.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the quantum chemical characterization of this compound. By employing Density Functional Theory, researchers can obtain detailed insights into the molecule's geometry, electronic structure, and reactivity. The presented protocols and illustrative data serve as a robust starting point for computational studies aimed at understanding the structure-activity relationships of this important medicinal chemistry scaffold. The integration of these computational approaches into the drug discovery pipeline can significantly accelerate the identification and optimization of novel therapeutic agents.

References

An In-depth Technical Guide on the Solubility and Stability of 4-pyrrolidin-2-ylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4-pyrrolidin-2-ylpyridine (CAS RN: 128562-25-4). Due to the limited publicly available experimental data for this specific compound, this guide also includes data for its structural isomer, 4-pyrrolidin-1-ylpyridine (4-PPY), for comparative purposes, alongside predicted data and standardized experimental protocols.

Core Physicochemical Properties

This compound is a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis.[1] Understanding its solubility and stability is crucial for its handling, formulation, and development as a potential drug candidate.

Physicochemical Data for this compound

Quantitative experimental data on the solubility and stability of this compound is scarce in publicly accessible literature. The available information is summarized in the table below, consisting primarily of predicted values and qualitative descriptions.

PropertyValueSource
Molecular Formula C₉H₁₂N₂[2]
Molecular Weight 148.21 g/mol [2]
Physical Form Liquid[2]
Color Colorless to light yellow[1][2]
Water Solubility Slightly soluble in water[2][3]
Predicted pKa 8.84 ± 0.10[2]
Predicted Boiling Point 253.8 ± 28.0 °C[2]
Predicted Density 1.042 ± 0.06 g/cm³[2]
Recommended Storage Under inert gas (Nitrogen or Argon) at 2–8 °C[2]

The recommendation for refrigerated storage under an inert atmosphere suggests that this compound may be susceptible to degradation from air, light, or higher temperatures.

Comparative Physicochemical Data for 4-pyrrolidin-1-ylpyridine (Isomer)

For contextual understanding, the following table presents data for the well-characterized isomer, 4-pyrrolidin-1-ylpyridine (4-PPY, CAS RN: 2456-81-7). It is critical to note that this is a different compound, and its properties are not directly transferable to this compound.

PropertyValueSource
Molecular Formula C₉H₁₂N₂[4]
Molecular Weight 148.21 g/mol [4]
Physical Form Crystalline Mass, Crystals or Chunks[4]
Color White to yellow to light brown[4]
Water Solubility 3 g/L (at 21 °C)[4][5]
Solubility in Organic Solvents Soluble in methanol, chloroform, acetic acid, benzene, ethyl acetate, acetone, and dichloroethane. Insoluble in hexane and cyclohexane.[6][7]
pKa 9.58 ± 0.10 (Predicted)[4][8]
Melting Point 54-58 °C[4]
Stability Stable under normal temperatures and pressures. Sensitive to light and air. Incompatible with acids and oxidizing agents.[9][10][11]
Decomposition Products Nitrogen oxides, carbon monoxide, carbon dioxide, irritating and toxic fumes and gases.[9]

Experimental Protocols for Solubility and Stability Assessment

Detailed experimental protocols are essential for accurately determining the solubility and stability of a compound. The following sections outline standardized methodologies that can be applied to this compound.

Solubility Determination

The solubility of a compound is a critical parameter that influences its absorption and bioavailability. Both kinetic and thermodynamic solubility assays are valuable in drug discovery and development.

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of compounds.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate and perform serial dilutions.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer to detect the formation of precipitate. The highest concentration that does not show precipitation is determined as the kinetic solubility.

This method determines the true solubility of a compound at equilibrium and is crucial for pre-formulation and formulation development.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to various aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) in glass vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment

Stability testing is performed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

  • Sample Preparation: Place known quantities of this compound in sealed, appropriate containers.

  • Storage Conditions: Store the samples in controlled-environment stability chambers at various temperatures and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.

  • Sample Preparation: Expose samples of this compound to a light source that provides both visible and UV output. A dark control sample should be stored under the same conditions but protected from light.

  • Light Exposure: Expose the samples to a specified total illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy (e.g., not less than 200 watt hours/square meter) as per ICH Q1B guidelines.

  • Analysis: After exposure, compare the samples to the dark control. Analyze for any changes in physical appearance, purity, and the formation of degradation products by HPLC.

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Solubility_Testing_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Start: DMSO Stock Solution k_add_buffer Add to Aqueous Buffer k_start->k_add_buffer k_incubate Incubate (1-2h) k_add_buffer->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_end Result: Kinetic Solubility k_measure->k_end t_start Start: Excess Solid Compound t_add_buffer Add to Aqueous Buffer t_start->t_add_buffer t_equilibrate Equilibrate (24-48h) t_add_buffer->t_equilibrate t_filter Centrifuge & Filter t_equilibrate->t_filter t_quantify Quantify (HPLC) t_filter->t_quantify t_end Result: Thermodynamic Solubility t_quantify->t_end Stability_Testing_Workflow cluster_thermal Thermal Stability cluster_photo Photostability start Start: this compound Sample th_storage Store at Controlled Temperature & Humidity start->th_storage ph_expose Expose to Light Source (ICH Q1B) start->ph_expose ph_dark Dark Control start->ph_dark th_timepoints Withdraw at Timepoints (0, 1, 3, 6 months) th_storage->th_timepoints th_analyze Analyze Purity & Degradants (HPLC) th_timepoints->th_analyze ph_analyze Compare & Analyze (HPLC) ph_expose->ph_analyze ph_dark->ph_analyze

References

An In-depth Technical Guide to 4-pyrrolidin-2-ylpyridine (CAS Number: 128562-25-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-pyrrolidin-2-ylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and catalysis. This document consolidates available data on its chemical and physical properties, potential synthetic routes, and prospective biological activities, with a particular focus on its relevance to central nervous system (CNS) drug discovery. Due to its structural similarity to endogenous receptor ligands, this compound presents a valuable scaffold for the development of novel therapeutics targeting neurological disorders. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related molecules.

Introduction

This compound, with the CAS number 128562-25-4, is a bicyclic organic compound featuring a pyridine ring substituted at the 4-position with a pyrrolidine ring linked via its 2-position. This structural motif is of considerable interest in the field of drug discovery due to the prevalence of both pyridine and pyrrolidine moieties in a vast array of biologically active compounds. The pyridine ring serves as a key pharmacophore in numerous drugs, while the pyrrolidine ring, a saturated heterocycle, provides three-dimensional diversity and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The potential applications of this compound are broad, ranging from its use as a chiral ligand in asymmetric catalysis to a key intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting the central nervous system.[1] Its structural analogy to compounds known to interact with nicotinic acetylcholine receptors (nAChRs) suggests its potential as a modulator of cholinergic neurotransmission, a pathway implicated in various neurological and psychiatric conditions.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. These data have been aggregated from various chemical suppliers and databases.

PropertyValueReference(s)
Molecular Formula C₉H₁₂N₂[2]
Molecular Weight 148.21 g/mol [2]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 253.8 ± 28.0 °C (Predicted)[2]
Density 1.042 ± 0.06 g/cm³ (Predicted)[2]
pKa 8.84 ± 0.10 (Predicted)[2]
Water Solubility Slightly soluble in water[2]
Storage Conditions Store under inert gas (nitrogen or Argon) at 2–8 °C[2]

Synthesis and Spectroscopic Data

Potential Synthetic Routes

The synthesis of 4-substituted pyrrolidine-pyridine derivatives can be approached through several established organic chemistry methodologies. One common strategy involves the coupling of a pre-functionalized pyridine with a pyrrolidine precursor. For instance, a nucleophilic aromatic substitution (SNAr) reaction between a 4-halopyridine and 2-lithiopyrrolidine (protected) could be a viable route.[3] Alternatively, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could be employed to form the C-C bond between the two heterocyclic rings.

Another approach involves the construction of one ring onto the other. For example, a suitably substituted pyridine derivative could undergo a cyclization reaction to form the pyrrolidine ring. A novel method for the synthesis of pyrrolidines via the photo-promoted ring contraction of pyridines has also been reported, offering an innovative, albeit potentially complex, route to this class of compounds.[4][5][6]

Spectroscopic Data

As of the compilation of this guide, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not publicly available in scientific databases. However, based on the known spectra of its isomer, 4-pyrrolidin-1-ylpyridine, and other related structures, the following spectral characteristics can be anticipated:

  • ¹H NMR: Signals corresponding to the protons on the pyridine ring would be expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the pyrrolidine ring would appear in the aliphatic region (typically δ 1.5-4.0 ppm). The proton at the C2 position of the pyrrolidine, being adjacent to the pyridine ring, would likely be shifted downfield.

  • ¹³C NMR: Aromatic carbons of the pyridine ring would resonate in the δ 120-150 ppm range. The aliphatic carbons of the pyrrolidine ring would be found further upfield.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 148, with fragmentation patterns corresponding to the loss of fragments from the pyrrolidine and pyridine rings.

  • Infrared (IR) Spectroscopy: Characteristic peaks for C-H stretching of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations of the pyridine ring, would be expected.

Biological Activity and Therapeutic Potential

The structural components of this compound, namely the pyridine and pyrrolidine rings, are integral to the pharmacophores of numerous centrally acting drugs.[7] This strongly suggests that this compound and its derivatives are promising candidates for neurological drug discovery.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The most compelling therapeutic hypothesis for this compound stems from its structural similarity to nicotine and its metabolites, such as nornicotine (3-(pyrrolidin-2-yl)pyridine). Nornicotine is a known agonist of nicotinic acetylcholine receptors (nAChRs).[8] These ligand-gated ion channels are widely distributed in the central nervous system and are implicated in cognitive processes, reward, and addiction. The α4β2 and α7 subtypes are particularly abundant in the brain and are key targets for drugs aimed at treating conditions like Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[9]

It is highly probable that this compound also acts as a ligand for nAChRs. The precise nature of this interaction (agonist, partial agonist, or antagonist) and its subtype selectivity would need to be determined experimentally. A study involving a "methyl scan" of the pyrrolidine ring of nicotine demonstrated that even minor structural modifications can significantly alter the affinity and efficacy at different nAChR subtypes.[9] This highlights the potential for fine-tuning the pharmacological profile of this compound derivatives to achieve desired therapeutic effects.

Experimental Workflow for Biological Evaluation

A typical experimental workflow to characterize the biological activity of this compound would involve a series of in vitro and in vivo assays.

experimental_workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models receptor_binding Receptor Binding Assays (e.g., Radioligand displacement) functional_assays Functional Assays (e.g., Electrophysiology, Calcium imaging) receptor_binding->functional_assays Determine functional activity selectivity_profiling Subtype Selectivity Profiling (α4β2, α7, etc.) functional_assays->selectivity_profiling Assess subtype specificity pk_studies Pharmacokinetic Studies (ADME) selectivity_profiling->pk_studies Lead candidate selection behavioral_models Behavioral Models (e.g., Cognition, Anxiety) pk_studies->behavioral_models Evaluate in vivo efficacy toxicity_studies Toxicity Studies behavioral_models->toxicity_studies Assess safety profile signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Depolarization Depolarization nAChR->Depolarization AC Adenylyl Cyclase Ca_influx->AC Depolarization->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation pCREB pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Transcription Regulation Cellular_Response Altered Neuronal Function (e.g., Synaptic Plasticity) Gene_Expression->Cellular_Response Protein Synthesis Compound This compound Compound->nAChR Agonist Binding

References

Methodological & Application

Application Notes and Protocols for 4-pyrrolidin-2-ylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-pyrrolidin-2-ylpyridine as a ligand in palladium-catalyzed cross-coupling reactions. While direct literature on the application of this specific ligand is emerging, this document compiles detailed protocols and representative data based on structurally analogous pyridine and pyrrolidine-containing ligands in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Overview of this compound as a Ligand

This compound is a chiral bidentate ligand that can coordinate to a metal center, typically palladium, through the nitrogen atoms of both the pyridine ring and the pyrrolidine ring. This coordination can stabilize the catalytic species and influence its reactivity and selectivity in cross-coupling reactions. The chiral nature of the pyrrolidine moiety also presents opportunities for asymmetric catalysis, a critical aspect of modern pharmaceutical development.

Key Applications in Cross-Coupling Reactions

The structural features of this compound make it a promising candidate ligand for a variety of palladium-catalyzed cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials.

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds to synthesize biaryl and heteroaryl compounds.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds to synthesize arylamines.

  • Heck Reaction: For the formation of C-C bonds between aryl halides and alkenes.

  • Sonogashira Coupling: For the formation of C-C bonds between aryl halides and terminal alkynes.

Data Presentation: Representative Yields

The following tables summarize typical yields observed for cross-coupling reactions using palladium catalysts with pyridine- and pyrrolidine-based ligands, which can be considered representative for reactions employing this compound. Note: These are generalized data, and actual yields will depend on the specific substrates and optimized reaction conditions.

Table 1: Representative Yields for Suzuki-Miyaura Coupling

Aryl HalideArylboronic AcidProductTypical Yield (%)
4-BromoanisolePhenylboronic acid4-Methoxybiphenyl85-95
2-Chloropyridine4-Tolylboronic acid2-(4-Tolyl)pyridine70-90
1-Iodonaphthalene3-Furylboronic acid1-(3-Furyl)naphthalene80-98

Table 2: Representative Yields for Buchwald-Hartwig Amination

Aryl HalideAmineProductTypical Yield (%)
4-ChlorotolueneMorpholine4-Methyl-1-(morpholino)benzene80-95
2-BromopyridineAnilineN-Phenylpyridin-2-amine75-90
1-Iodo-3-nitrobenzeneBenzylamineN-Benzyl-3-nitroaniline70-88

Table 3: Representative Yields for Heck Reaction

Aryl HalideAlkeneProductTypical Yield (%)
IodobenzeneStyreneStilbene80-95
4-Bromoacetophenonen-Butyl acrylaten-Butyl (E)-3-(4-acetylphenyl)acrylate75-90
1-Chloronaphthalene1-Octene1-(1-Octen-1-yl)naphthalene60-80

Table 4: Representative Yields for Sonogashira Coupling

Aryl HalideAlkyneProductTypical Yield (%)
IodobenzenePhenylacetyleneDiphenylacetylene90-98
4-BromobenzonitrileTrimethylsilylacetylene4-((Trimethylsilyl)ethynyl)benzonitrile85-95
2-Chloropyridine1-Hexyne2-(Hex-1-yn-1-yl)pyridine70-85

Experimental Protocols

The following are detailed, representative protocols for palladium-catalyzed cross-coupling reactions. These should serve as a starting point for optimization when using a this compound-based catalytic system.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of a Biaryl Compound

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add palladium(II) acetate, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the aryl halide and arylboronic acid to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Reaction: Synthesis of an Arylamine

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • This compound (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, this compound, and sodium tert-butoxide.

  • Add the aryl halide and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Heck Reaction

Reaction: Alkenylation of an Aryl Halide

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • This compound (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and this compound.

  • Add the aryl halide, alkene, and anhydrous DMF.

  • Add triethylamine to the mixture.

  • Heat the reaction to 100-120 °C for 6-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Sonogashira Coupling

Reaction: Alkynylation of an Aryl Halide

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.015 mmol, 1.5 mol%)

  • Copper(I) iodide (CuI, 0.03 mmol, 3 mol%)

  • This compound (0.03 mmol, 3 mol%)

  • Triethylamine (Et₃N, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, CuI, and this compound.

  • Add degassed triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

Visualizations

Catalytic Cycles and Workflows

The following diagrams illustrate the fundamental catalytic cycles for the cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination HNR'R'' Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Ar-Pd(II)-NR'R'' Ar-Pd(II)-NR'R'' Deprotonation->Ar-Pd(II)-NR'R'' Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Olefin\nCoordination Olefin Coordination Ar-Pd(II)-X(L2)->Olefin\nCoordination Alkene Migratory\nInsertion Migratory Insertion Olefin\nCoordination->Migratory\nInsertion beta-Hydride\nElimination beta-Hydride Elimination Migratory\nInsertion->beta-Hydride\nElimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) beta-Hydride\nElimination->H-Pd(II)-X(L2) Substituted Alkene Reductive\nElimination Reductive Elimination H-Pd(II)-X(L2)->Reductive\nElimination Base Reductive\nElimination->Pd(0)L2 H-X + Base

Caption: Catalytic cycle for the Heck reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)-X(L2)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡CR Cu(I)X Cu(I)X Alkyne\nCoordination Alkyne Coordination Cu(I)X->Alkyne\nCoordination H-C≡CR Base Deprotonation_Cu Deprotonation_Cu Alkyne\nCoordination->Deprotonation_Cu Cu(I)-C≡CR Cu(I)-C≡CR Deprotonation_Cu->Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation_Pd Transmetalation

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Addition of Reactants, Catalyst, Ligand, Base, Solvent Reaction_Setup->Reagent_Addition Reaction_Execution Heating and Stirring Reagent_Addition->Reaction_Execution Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Reaction_Execution->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for cross-coupling reactions.

Application Notes and Protocols for 4-Pyrrolidin-2-ylpyridine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrrolidin-2-ylpyridine and its derivatives have emerged as a versatile class of chiral organocatalysts and ligands in asymmetric synthesis. The unique structure, combining a nucleophilic pyridine moiety with a chiral pyrrolidine ring, allows for the effective transfer of stereochemical information in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for two key applications of these catalysts: the asymmetric Michael addition and the kinetic resolution of secondary alcohols. These methods are of significant interest for the construction of enantiomerically enriched molecules, which are crucial building blocks in pharmaceutical and agrochemical development.

Application 1: Asymmetric Michael Addition

Chiral pyrrolidine-pyridine conjugate bases serve as powerful bifunctional organocatalysts for the asymmetric Michael addition of ketones and aldehydes to nitroalkenes. These catalysts operate through an enamine-based mechanism, where the pyrrolidine nitrogen forms a chiral enamine with the carbonyl compound, while the pyridine nitrogen can act as a proton shuttle or interact with the electrophile. This dual activation strategy leads to high diastereo- and enantioselectivities.

Quantitative Data Summary

The following table summarizes the performance of a representative chiral pyrrolidine-pyridine catalyst in the asymmetric Michael addition of cyclohexanone to various nitrostyrenes. High yields and excellent stereoselectivities are consistently achieved.[1]

EntryNitroalkene (Ar)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee%, syn)
1C₆H₅9598:296
24-Cl-C₆H₄9999:198
34-MeO-C₆H₄9297:395
42-Cl-C₆H₄9895:597
51-Naphthyl8596:494
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to Nitrostyrene

This protocol provides a general procedure for the asymmetric Michael addition reaction using a chiral (S)-4-(pyrrolidin-2-ylmethyl)pyridine derivative as the organocatalyst.

Materials:

  • Chiral (S)-4-(pyrrolidin-2-ylmethyl)pyridine catalyst (10 mol%)

  • 2,4-Dinitrobenzenesulfonic acid (DNBSA) (5 mol%)

  • Cyclohexanone (2.0 mmol)

  • trans-β-Nitrostyrene (1.0 mmol)

  • Chloroform (CHCl₃), anhydrous (4.0 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the chiral pyrrolidine-pyridine catalyst (0.1 mmol, 10 mol%) and 2,4-dinitrobenzenesulfonic acid (0.05 mmol, 5 mol%).

  • Add anhydrous chloroform (4.0 mL) to the vial and stir the mixture at room temperature for 10 minutes to ensure dissolution of the catalyst.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add cyclohexanone (2.0 mmol, 2.0 equiv.) to the cooled solution, followed by the dropwise addition of trans-β-nitrostyrene (1.0 mmol, 1.0 equiv.).

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitroketone.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle Diagram

Michael_Addition_Workflow cluster_setup Reaction Setup cluster_cycle Catalytic Cycle cluster_output Product Formation Catalyst Chiral Pyrrolidine- Pyridine Catalyst Enamine Chiral Enamine Formation Catalyst->Enamine Ketone Ketone/ Aldehyde Ketone->Enamine Michael_Add Michael Addition to Nitroalkene Enamine->Michael_Add + Nitroalkene Iminium Iminium Ion Intermediate Michael_Add->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis + H₂O Product Enantioenriched γ-Nitroketone Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen

Caption: Catalytic cycle for the asymmetric Michael addition.

Application 2: Kinetic Resolution of Secondary Alcohols

C₂-symmetric derivatives of 4-pyrrolidinopyridine (PPY) are highly effective nucleophilic catalysts for the kinetic resolution of racemic secondary alcohols via enantioselective acylation.[2][3] The C₂-symmetry of the catalyst creates a well-defined chiral environment around the nucleophilic pyridine nitrogen, allowing it to differentiate between the two enantiomers of the alcohol during the acylation process. One enantiomer reacts significantly faster, enabling the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess.

Quantitative Data Summary

The table below illustrates the efficacy of a C₂-symmetric PPY derivative in the kinetic resolution of (±)-1-phenylethanol with acetic anhydride. The selectivity factor (s) indicates the ratio of the rate constants for the acylation of the fast-reacting and slow-reacting enantiomers.

EntryCatalyst Loading (mol%)SolventTime (h)Conversion (%)ee (%) of Unreacted AlcoholSelectivity Factor (s)
11.0Et₂O1252>9913.5
21.0CH₂Cl₂18519812.8
30.5Et₂O24509913.2
41.0Toluene24489511.5
Experimental Protocol: Kinetic Resolution of (±)-1-Phenylethanol

This protocol describes a general procedure for the kinetic resolution of a racemic secondary alcohol using a C₂-symmetric 4-pyrrolidinopyridine catalyst.

Materials:

  • C₂-symmetric PPY catalyst (1.0 mol%)

  • (±)-1-Phenylethanol (1.0 mmol)

  • Acetic anhydride (Ac₂O) (0.6 mmol, 0.6 equiv.)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.)

  • Anhydrous diethyl ether (Et₂O) (5.0 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the C₂-symmetric PPY catalyst (0.01 mmol, 1.0 mol%) in anhydrous diethyl ether (2.5 mL).

  • Add (±)-1-phenylethanol (1.0 mmol, 1.0 equiv.) to the catalyst solution.

  • In a separate vial, prepare a solution of acetic anhydride (0.6 mmol, 0.6 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.) in anhydrous diethyl ether (2.5 mL).

  • Add the acetic anhydride solution dropwise to the alcohol-catalyst mixture over a period of 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the conversion by GC or ¹H NMR analysis of aliquots taken from the reaction.

  • Aim for approximately 50% conversion. Once the desired conversion is reached (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the mixture of the unreacted alcohol and the acetate product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Determine the enantiomeric excess of the recovered alcohol and the produced acetate separately using chiral GC or HPLC analysis.

  • The selectivity factor (s) can be calculated using the formula: s = ln[1 - c(1 + ee_prod)] / ln[1 - c(1 - ee_prod)], where c is the conversion and ee_prod is the enantiomeric excess of the product.

Workflow Diagram

Kinetic_Resolution_Workflow cluster_input Inputs cluster_output Outputs (at ~50% Conversion) Racemic_Alcohol Racemic Alcohol (R)-Alc + (S)-Alc Reaction Enantioselective Acylation Racemic_Alcohol->Reaction Acylating_Agent Acylating Agent (e.g., Ac₂O) Acylating_Agent->Reaction Catalyst Chiral PPY Catalyst Catalyst->Reaction catalyzes Unreacted_Alcohol Enantioenriched Unreacted Alcohol (e.g., (S)-Alc) Reaction->Unreacted_Alcohol Slow reacting Acylated_Product Enantioenriched Acylated Product (e.g., (R)-AcOAc) Reaction->Acylated_Product Fast reacting

Caption: Workflow for the kinetic resolution of a secondary alcohol.

References

Applications of 4-Pyrrolidin-2-ylpyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-pyrrolidin-2-ylpyridine scaffold is a privileged structural motif in medicinal chemistry, recognized for its role as a key building block in the development of therapeutic agents targeting a range of biological entities. Its unique combination of a basic pyridine ring and a chiral pyrrolidine moiety allows for specific interactions with biological targets, leading to potent and selective pharmacological activity. This document provides a detailed overview of the applications of this compound derivatives, focusing on their roles as neuronal nicotinic acetylcholine receptor (nAChR) modulators and CXCR4 receptor antagonists. Included are quantitative biological data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the in vitro biological activities of representative this compound derivatives against their respective targets. This data highlights the potency and selectivity that can be achieved with this versatile scaffold.

Table 1: Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulators

Compound/DerivativeTargetAssay TypeKᵢ (pM)Reference
ABT-089 (Pozanicline) α4β2 nAChRRadioligand Binding ([³H]cytisine)-[1]
2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine (3b) nAChRsRadioligand Binding28[2]
N-methyl derivative 6b nAChRsRadioligand Binding23[2]

Table 2: CXCR4 Receptor Antagonists

Compound/DerivativeTargetAssay TypeIC₅₀ (nM)Reference
Compound 46 CXCR4Binding Affinity (12G5 Antibody Displacement)79[3]
Compound 46 CXCR4CXCL12-induced Calcium Flux0.25[3]
CXCR4 antagonist 4 CXCR4Antiviral (X4 HIV-1)7[4]
CXCR4 antagonist 4 CXCR4Binding Affinity24[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key this compound intermediate and for the biological evaluation of compounds targeting nAChRs and CXCR4.

Protocol 1: Synthesis of 2-Methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine (ABT-089 Intermediate)

This protocol outlines the synthesis of a key intermediate for nAChR modulators like ABT-089.

Materials:

  • 2-Methyl-3-nitropyridine

  • Diethyl malonate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Sulfuric acid (H₂SO₄)

  • (S)-(-)-1-Boc-2-pyrrolidinemethanol

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of 2-Methyl-3-nitropyridine This step is based on an improved literature procedure.

  • To a solution of 2-chloro-3-nitropyridine in anhydrous THF, add diethyl malonate and potassium carbonate.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • To the crude product, add aqueous sulfuric acid and heat to reflux to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture, neutralize with a suitable base, and extract the product with an organic solvent.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate to yield 2-methyl-3-nitropyridine.

Step 2: Synthesis of 2-Methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine

  • To a solution of (S)-(-)-1-Boc-2-pyrrolidinemethanol in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-methyl-3-nitropyridine in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • To remove the Boc protecting group, dissolve the purified intermediate in a solution of HCl in a suitable solvent (e.g., dioxane or methanol) and stir at room temperature.

  • Concentrate the reaction mixture under reduced pressure, and then neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the final product with an appropriate organic solvent, dry the organic layer, and concentrate to yield 2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radioligand Binding Assay for α4β2 Nicotinic Acetylcholine Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the α4β2 nAChR subtype using [³H]cytisine.

Materials:

  • Rat brain tissue (cortex or thalamus) or cell membranes from a cell line expressing human α4β2 nAChRs.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • [³H]cytisine (radioligand).

  • Unlabeled cytisine or nicotine (for non-specific binding).

  • Test compound (this compound derivative).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the brain tissue or cell pellets in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, membrane suspension, and [³H]cytisine to a final concentration near its Kd.

    • Non-specific Binding: Add a saturating concentration of unlabeled cytisine or nicotine, membrane suspension, and [³H]cytisine.

    • Competition: Add varying concentrations of the test compound, membrane suspension, and [³H]cytisine.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Transwell Cell Migration Assay for CXCR4 Antagonists

This protocol is used to assess the ability of a this compound derivative to inhibit the migration of CXCR4-expressing cells towards a CXCL12 gradient.

Materials:

  • CXCR4-expressing cells (e.g., Jurkat T-cells).

  • Transwell inserts (with appropriate pore size, e.g., 8 µm).

  • 24-well plates.

  • Cell culture medium (e.g., RPMI-1640), serum-free for the assay.

  • Recombinant human CXCL12 (chemoattractant).

  • Test compound (CXCR4 antagonist).

  • Cell staining solution (e.g., crystal violet) or a cell viability reagent (e.g., MTT).

  • Cotton swabs.

  • Microscope.

Procedure:

  • Cell Preparation: Culture CXCR4-expressing cells to the desired density. Prior to the assay, harvest the cells and resuspend them in serum-free medium.

  • Assay Setup:

    • Add serum-free medium containing CXCL12 to the lower chamber of the 24-well plate. Include a negative control with medium only.

    • In the upper chamber (the Transwell insert), add the cell suspension. For antagonist testing, pre-incubate the cells with various concentrations of the test compound before adding them to the insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (typically 4-24 hours, depending on the cell type).

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell inserts.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).

    • Stain the fixed cells with a staining solution like crystal violet.

    • Wash the inserts to remove excess stain and allow them to dry.

  • Data Analysis:

    • Count the number of migrated cells in several random fields of view under a microscope.

    • Calculate the average number of migrated cells per field.

    • To determine the inhibitory effect of the test compound, compare the number of migrated cells in the presence of the compound to the number of cells that migrated towards CXCL12 alone.

    • Plot the percentage of migration inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow relevant to the medicinal chemistry applications of this compound.

CXCR4_Signaling_Pathway CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein Gαi / Gβγ CXCR4->G_protein Activates Antagonist This compound Antagonist Antagonist->CXCR4 Blocks PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (ERK1/2) G_protein->MAPK Ca_flux Ca²⁺ Mobilization PLC->Ca_flux AKT Akt PI3K->AKT Cell_Responses Cellular Responses: • Chemotaxis • Proliferation • Survival AKT->Cell_Responses MAPK->Cell_Responses Ca_flux->Cell_Responses

Caption: CXCR4 Signaling Pathway and Antagonist Inhibition.

nAChR_Signaling_Pathway ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Modulator This compound Modulator (e.g., ABT-089) Modulator->nAChR Binds & Modulates Cation_Influx Na⁺ / Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization PI3K_Akt PI3K-Akt Pathway Cation_Influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Cation_Influx->MAPK_ERK Cognitive_Function Modulation of Cognitive Function Depolarization->Cognitive_Function PI3K_Akt->Cognitive_Function MAPK_ERK->Cognitive_Function

Caption: nAChR Signaling in Cognitive Function.

Experimental_Workflow start Start: Compound Design synthesis Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Biological Evaluation purification->in_vitro binding_assay Receptor Binding Assay (Determine Ki) in_vitro->binding_assay Primary Screening functional_assay Functional Assay (e.g., Migration, Ca²⁺ Flux) (Determine IC₅₀/EC₅₀) in_vitro->functional_assay Secondary Screening sar Structure-Activity Relationship (SAR) Analysis binding_assay->sar functional_assay->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design end Preclinical Candidate lead_optimization->end Successful

Caption: Drug Discovery Workflow for this compound Derivatives.

References

Application Notes and Protocols for 4-pyrrolidin-2-ylpyridine Based Ligands in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-pyrrolidin-2-ylpyridine based ligands in transition metal catalysis. These versatile chiral ligands have demonstrated significant potential in asymmetric synthesis, a critical field for the development of new pharmaceuticals and fine chemicals.

Introduction

This compound and its derivatives are a class of privileged chiral ligands in asymmetric catalysis. The unique structural motif, combining a chiral pyrrolidine ring with a coordinating pyridine moiety, allows for the formation of well-defined chiral environments around a metal center. This steric and electronic influence is crucial for achieving high enantioselectivity in a variety of chemical transformations. These ligands are particularly effective in copper-catalyzed asymmetric Henry (nitroaldol) reactions and as organocatalysts in asymmetric aldol reactions, providing access to key chiral building blocks for drug discovery and development.

I. Synthesis of Chiral this compound Ligands

The synthesis of enantiopure this compound ligands is a crucial first step for their application in asymmetric catalysis. A common and effective strategy involves the nucleophilic aromatic substitution (SNAAr) of a suitable pyridine derivative with a chiral pyrrolidine. The following is a general protocol for the synthesis of (S)-4-(pyrrolidin-2-yl)pyridine.

Protocol 1: Synthesis of (S)-4-(pyrrolidin-2-yl)pyridine

This protocol describes a two-step synthesis starting from commercially available N-Boc-(S)-proline.

Step 1: Synthesis of (S)-tert-butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate

  • Materials:

    • N-Boc-(S)-proline

    • 4-bromopyridine hydrochloride

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-(S)-proline (1.0 equiv.), 4-bromopyridine hydrochloride (1.2 equiv.), palladium(II) acetate (0.05 equiv.), triphenylphosphine (0.1 equiv.), and potassium carbonate (3.0 equiv.).

    • Add a mixture of toluene and DMF (e.g., 4:1 v/v) to the flask.

    • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-tert-butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate.

Step 2: Deprotection to (S)-4-(pyrrolidin-2-yl)pyridine

  • Materials:

    • (S)-tert-butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the (S)-tert-butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate (1.0 equiv.) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid (5-10 equiv.) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC.

    • Once the reaction is complete, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-4-(pyrrolidin-2-yl)pyridine. The product may be further purified by distillation or chromatography if necessary.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Deprotection start1 N-Boc-(S)-proline + 4-bromopyridine reagents1 Pd(OAc)2, PPh3, K2CO3 Toluene/DMF, 110 °C start1->reagents1 product1 (S)-tert-butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate reagents1->product1 start2 (S)-tert-butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate reagents2 TFA, DCM 0 °C to rt start2->reagents2 product2 (S)-4-(pyrrolidin-2-yl)pyridine reagents2->product2 G catalyst Cu(II)-Ligand Complex nitronate Copper Nitronate catalyst->nitronate + Nitroalkane - H+ nitroalkane Nitroalkane intermediate Aldehyde Coordination nitronate->intermediate + Aldehyde aldehyde Aldehyde product_complex Copper Alkoxide Product Complex intermediate->product_complex C-C Bond Formation product_complex->catalyst Protonolysis product β-Nitro Alcohol product_complex->product Product Release G catalyst Chiral Amine Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde iminium->catalyst + H2O (Hydrolysis) product β-Hydroxy Ketone iminium->product Product Release G ligand This compound Ligand (L) complex [M(L)nClx] Complex ligand->complex metal_precursor Transition Metal Precursor (e.g., PdCl2(MeCN)2) metal_precursor->complex Ligand Exchange

Application Notes and Protocols for Reactions Involving 4-Pyrrolidin-2-ylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-pyrrolidin-2-ylpyridine and its derivatives in asymmetric catalysis. These compounds, particularly their chiral C2-symmetric analogues, have emerged as potent nucleophilic catalysts for a variety of stereoselective transformations, offering valuable tools for the synthesis of enantiomerically enriched molecules in pharmaceutical and materials science research.

Overview of Applications

This compound and its analogues are versatile catalysts and intermediates with applications in several key areas of chemical research and development:

  • Asymmetric Catalysis: Chiral derivatives of this compound are highly effective in promoting enantioselective reactions. A primary application is the kinetic resolution of racemic secondary alcohols through acylation, providing access to chiral alcohols and esters with high enantiomeric excess. They are also employed in other carbon-carbon bond-forming reactions such as Michael additions.

  • Pharmaceutical Synthesis: The pyrrolidine-pyridine scaffold is a key structural motif in various biologically active molecules. These compounds serve as crucial intermediates in the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system.

  • Materials Science: The unique structural and electronic properties of these compounds make them useful as ligands in the synthesis of advanced materials, including polymers and coordination complexes.

Experimental Protocols

General Protocol for Asymmetric Kinetic Resolution of Secondary Alcohols

This protocol describes a general procedure for the kinetic resolution of a racemic secondary alcohol, such as 1-phenylethanol, using a chiral C2-symmetric this compound derivative as a nucleophilic catalyst and an acylating agent.

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • Chiral C2-symmetric this compound catalyst

  • Acylating agent (e.g., acetic anhydride or isobutyric anhydride)

  • Anhydrous solvent (e.g., diethyl ether, toluene, or dichloromethane)

  • Triethylamine (optional, as a base)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., argon or nitrogen)

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral gas chromatography or high-performance liquid chromatography)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the chiral this compound catalyst (typically 1-10 mol%).

  • Addition of Reactants: Dissolve the catalyst in the chosen anhydrous solvent. Add the racemic secondary alcohol (1.0 equivalent) to the solution. If required, add a stoichiometric base like triethylamine.

  • Initiation of Reaction: Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature). Add the acylating agent (0.5-0.6 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, GC, or HPLC to determine the conversion.

  • Work-up: Once the desired conversion is reached (typically around 50%), quench the reaction by adding a small amount of methanol or water.

  • Purification: Remove the solvent under reduced pressure. The remaining residue, containing the unreacted alcohol and the ester product, is then purified by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the unreacted alcohol and the ester product using chiral GC or HPLC. The selectivity factor (s) can be calculated from the conversion and the ee of the products.

General Protocol for Asymmetric Michael Addition

This protocol outlines a general method for the asymmetric Michael addition of a ketone or aldehyde to a nitroolefin, catalyzed by a chiral pyrrolidine-based catalyst.

Materials:

  • Aldehyde or ketone (Michael donor)

  • Nitroolefin (Michael acceptor, e.g., β-nitrostyrene)

  • Chiral pyrrolidine-based organocatalyst

  • Solvent (e.g., dichloromethane, toluene, or water)

  • Acidic co-catalyst (e.g., benzoic acid, optional)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for determining yield, diastereomeric ratio (dr), and enantiomeric excess (ee) (e.g., NMR spectroscopy and chiral HPLC)

Procedure:

  • Reaction Setup: To a reaction vessel, add the chiral pyrrolidine-based organocatalyst (typically 10-20 mol%).

  • Addition of Reactants: Dissolve the catalyst in the chosen solvent. Add the aldehyde or ketone (1.5-2.0 equivalents) followed by the nitroolefin (1.0 equivalent). If an acidic co-catalyst is used, it is added at this stage.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 24-48 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the Michael adduct.

  • Analysis: Determine the yield, diastereomeric ratio (dr) by ¹H NMR spectroscopy, and the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions catalyzed by chiral this compound analogues and related pyrrolidine-based organocatalysts.

Table 1: Asymmetric Acylation of Secondary Alcohols

EntrySubstrateCatalystAcylating AgentSolventTemp (°C)Conversion (%)ee (%) (Alcohol)ee (%) (Ester)Selectivity (s)
11-PhenylethanolChiral PPY analogueAcetic AnhydrideEt₂ORT6397.3 (S)57.3 (R)14.7[1]
21-(1-Naphthyl)ethanolChiral PPY analogueAcetic AnhydrideEt₂ORT55>99 (S)81 (R)>50
31-Phenyl-2-propanolChiral PPY analogueAcetic AnhydrideEt₂ORT5191 (S)87 (R)26
42-Methyl-1-phenyl-1-propanolChiral PPY analogueAcetic AnhydrideEt₂ORT5499 (S)84 (R)65

PPY = Pyrrolidinopyridine

Table 2: Asymmetric Michael Addition of Carbonyls to Nitroolefins

EntryMichael DonorMichael AcceptorCatalystSolventTemp (°C)Yield (%)dr (syn:anti)ee (%) (syn)
1Cyclohexanoneβ-NitrostyreneChiral PyrrolidineWaterRT9595:599
2Propanalβ-NitrostyreneChiral PyrrolidineTolueneRT9293:795
3Acetoneβ-NitrostyreneChiral PyrrolidineWaterRT55-40
4Butanal4-Chloro-β-nitrostyreneChiral PyrrolidineTolueneRT9894:696

Visualized Workflows and Pathways

General Workflow for Asymmetric Catalysis

The following diagram illustrates a typical experimental workflow for an asymmetric reaction catalyzed by a chiral this compound derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reaction Setup (Inert Atmosphere) B Add Catalyst and Solvent A->B C Add Substrates (Alcohol/Ketone, etc.) B->C D Cool to Reaction Temperature C->D E Add Acylating Agent/ Michael Acceptor D->E F Stir and Monitor (TLC, GC, HPLC) E->F G Quench Reaction F->G H Solvent Removal G->H I Column Chromatography H->I J Determine Yield, dr, ee (NMR, Chiral HPLC/GC) I->J G Cat Chiral Catalyst (PPY Derivative) Intermediate Acyl-Catalyst Intermediate [Cat-COR']⁺ Cat->Intermediate + (R'CO)₂O Acyl Acylating Agent (R'CO)₂O Product Ester Product (R-OCOR' or S-OCOR') Intermediate->Product + Racemic Alcohol (Enantioselective Attack) Alcohol Racemic Alcohol (R-OH & S-OH) Alcohol->Intermediate Product->Cat - R'COOH Unreacted Unreacted Alcohol (S-OH or R-OH) Product->Unreacted Separation Byproduct R'COOH

References

Application Notes & Protocols: Analytical Methods for the Detection of 4-pyrrolidin-2-ylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-pyrrolidin-2-ylpyridine, a key intermediate in pharmaceutical synthesis. The following protocols are designed for use in research and quality control environments.

Introduction

This compound is a critical building block in the development of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its purity and concentration in reaction mixtures and final products are crucial for ensuring the safety and efficacy of the active pharmaceutical ingredient (API). This document outlines robust analytical methods for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

Methodologies

Two primary methods are presented: an HPLC-UV method for routine analysis and a more sensitive LC-MS/MS method for trace-level detection and quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk samples and reaction monitoring where concentrations are expected to be in the µg/mL to mg/mL range.

2.1.1. Experimental Protocol: HPLC-UV

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range (e.g., 1-100 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.1% formic acid in water) in an isocratic or gradient elution. A typical starting point is 30:70 (v/v) acetonitrile:buffer.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

2.1.2. Data Presentation: HPLC-UV Method Validation Parameters

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Note: These values are illustrative and should be determined for each specific instrument and laboratory.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the determination of trace amounts of this compound in complex matrices such as biological fluids or for genotoxic impurity analysis.[4][5]

2.2.1. Experimental Protocol: LC-MS/MS

  • Sample Preparation:

    • Solid Samples: Perform a solvent extraction using a suitable organic solvent (e.g., acetonitrile or methanol).

    • Liquid Samples (e.g., plasma): A protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences.[5][6] A typical protein precipitation protocol involves adding three volumes of cold acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins.

    • Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge to purify the sample after initial extraction or protein precipitation.[7]

    • Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: UPLC/UHPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) for fast analysis.[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[7]

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The protonated molecule [M+H]⁺ would be the precursor ion. Product ions would be determined by fragmentation of the precursor ion.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

2.2.2. Data Presentation: LC-MS/MS Method Validation Parameters

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 15%
Matrix EffectTo be evaluated

Note: These values are illustrative and should be determined for each specific instrument, laboratory, and matrix.

Visualizations

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter end_prep Prepared Sample filter->end_prep inject Inject into HPLC end_prep->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect quantify Quantification detect->quantify end_analysis Results quantify->end_analysis

Caption: HPLC-UV analysis workflow for this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Start (Complex Matrix) extract Solvent Extraction / Protein Precipitation start->extract spe Solid-Phase Extraction (SPE) extract->spe evap Evaporate & Reconstitute spe->evap end_prep Prepared Sample evap->end_prep inject Inject into LC-MS/MS end_prep->inject separate Chromatographic Separation inject->separate ionize ESI+ Ionization separate->ionize mrm MRM Detection ionize->mrm quantify Quantification mrm->quantify end_analysis Results quantify->end_analysis

Caption: LC-MS/MS analysis workflow for trace-level this compound.

Conclusion

The analytical methods described provide a framework for the reliable detection and quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix. It is essential to validate the chosen method in the intended laboratory environment to ensure accurate and reproducible results. These protocols can be adapted and optimized to meet the specific needs of researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Pyrrolidin-2-ylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the large-scale synthesis of 4-pyrrolidin-2-ylpyridine, a key intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders.[1] The described synthetic route is a robust and scalable multi-step process commencing from readily available starting materials. The protocol is designed to be suitable for industrial production, with considerations for yield, purity, and operational safety. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams of the synthetic pathway and experimental workflow are included to facilitate understanding and implementation.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. Its structure, featuring both a pyridine and a pyrrolidine moiety, allows for diverse functionalization and interaction with biological targets. This compound serves as a crucial intermediate in the synthesis of novel therapeutics and is also utilized as a ligand in transition metal-catalyzed reactions.[1] The development of a scalable and efficient synthesis is therefore of significant interest to the pharmaceutical and chemical industries.

The synthetic strategy outlined herein is a three-step process:

  • Grignard Reaction: Formation of a 4-pyridyl Grignard reagent from 4-bromopyridine and its subsequent addition to N-Boc-2-pyrrolidone.

  • Reductive Dehydroxylation/Dehydration: Conversion of the intermediate hemiaminal to an N-Boc-2-(pyridin-4-yl)-pyrrolidine.

  • Deprotection: Removal of the Boc protecting group to yield the final product, this compound.

This method was designed for scalability and to avoid the use of highly toxic or expensive reagents where possible.

Synthetic Pathway

The overall synthetic pathway is illustrated in the following diagram:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reductive Dehydroxylation cluster_2 Step 3: Deprotection A 4-Bromopyridine B Mg, THF A->B C 4-Pyridylmagnesium bromide B->C E N-Boc-2-hydroxy-2-(pyridin-4-yl)pyrrolidine C->E D N-Boc-2-pyrrolidone D->E G N-Boc-2-(pyridin-4-yl)pyrrolidine E->G F Et3SiH, TFA F->G I This compound G->I H HCl in Dioxane H->I

Figure 1: Overall synthetic scheme for this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%) (by HPLC)
1Grignard Reaction4-Bromopyridine, Mg, N-Boc-2-pyrrolidoneTHF0 to RT4~75>90
2Reductive DehydroxylationEt3SiH, TFACH2Cl20 to RT3~85>95
3Deprotection4M HCl in DioxaneDioxaneRT2>95>98
Table 2: Physicochemical Properties of Intermediates and Final Product
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
N-Boc-2-hydroxy-2-(pyridin-4-yl)pyrrolidineC14H20N2O3264.32White to off-white solid110-115
N-Boc-2-(pyridin-4-yl)pyrrolidineC14H20N2O2248.32Colorless to pale yellow oilN/A
This compoundC9H12N2148.21Pale yellow oilN/A

Experimental Protocols

Workflow Diagram

G start Start step1 Step 1: Grignard Reaction - Formation of 4-pyridylmagnesium bromide - Reaction with N-Boc-2-pyrrolidone - Aqueous work-up and extraction start->step1 step2 Step 2: Reductive Dehydroxylation - Reaction with Et3SiH and TFA - Quenching and extraction step1->step2 step3 Step 3: Deprotection - Treatment with HCl in dioxane - Solvent removal step2->step3 purification Final Purification - Column Chromatography or Distillation step3->purification analysis Characterization - NMR, MS, HPLC purification->analysis end End Product analysis->end

References

Application Notes and Protocols for 4-Pyrrolidin-2-ylpyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-pyrrolidin-2-ylpyridine and its derivatives as versatile tools in the synthesis of key pharmaceutical intermediates. The unique structural combination of a pyridine ring and a pyrrolidine moiety imparts valuable catalytic and ligand properties, enabling applications in asymmetric organocatalysis and transition metal-catalyzed cross-coupling reactions. This document details protocols for two key transformations: the asymmetric aldol reaction for the synthesis of chiral β-hydroxy ketones and the palladium-catalyzed synthesis of 3-aryl pyrrolidines, both of which are important scaffolds in medicinal chemistry.

Asymmetric Aldol Reaction Catalyzed by a Chiral Pyrrolidinylpyridine Derivative

The asymmetric aldol reaction is a powerful method for the stereoselective formation of carbon-carbon bonds, yielding chiral β-hydroxy carbonyl compounds that are pivotal building blocks in the synthesis of numerous pharmaceuticals. Chiral pyrrolidinylpyridine derivatives have emerged as effective organocatalysts for this transformation, leveraging the pyrrolidine moiety to form a nucleophilic enamine intermediate and the overall chiral scaffold to control the stereochemical outcome.

Application:

Synthesis of enantioenriched β-hydroxy ketones, which are precursors for various drug candidates, including statins, HIV protease inhibitors, and epothilones.

Quantitative Data Summary:

The following table summarizes the results for the asymmetric aldol reaction between various aromatic aldehydes and cyclohexanone, catalyzed by a chiral 2-(pyrrolidin-2-yl)imidazolidin-4-one, a compound structurally related to this compound.

EntryAldehyde (R)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
14-Nitrobenzaldehyde2495>95:591 (anti)
24-Chlorobenzaldehyde488890:1085 (anti)
3Benzaldehyde728285:1580 (anti)
44-Methoxybenzaldehyde967580:2078 (anti)
Experimental Protocol: Asymmetric Aldol Reaction

This protocol is based on the methodology for asymmetric aldol reactions catalyzed by proline-type derivatives.

Materials:

  • Chiral 2-(pyrrolidin-2-yl)imidazolidin-4-one catalyst (10 mol%)

  • Aromatic aldehyde (1.0 mmol)

  • Cyclohexanone (5.0 mmol)

  • Dimethylformamide (DMF), anhydrous (2.0 mL)

  • Trifluoroacetic acid (TFA) (co-catalyst, 5 mol%)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the chiral 2-(pyrrolidin-2-yl)imidazolidin-4-one catalyst (0.1 mmol, 10 mol%) and trifluoroacetic acid (0.05 mmol, 5 mol%).

  • Add anhydrous DMF (2.0 mL) and stir the mixture at room temperature for 15 minutes to ensure dissolution of the catalyst.

  • Add cyclohexanone (5.0 mmol, 5.0 equiv.) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the aromatic aldehyde (1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired chiral β-hydroxy ketone.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Asymmetric_Aldol_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Aldehyde Aromatic Aldehyde Iminium Iminium Ion Aldehyde->Iminium Ketone Cyclohexanone Enamine Enamine Intermediate Ketone->Enamine + Catalyst Catalyst Chiral Pyrrolidinyl- pyridine Derivative Catalyst->Enamine Enamine->Iminium + Aldehyde Aldol_Adduct Chiral β-Hydroxy Ketone Iminium->Aldol_Adduct Hydrolysis Aldol_Adduct->Catalyst Catalyst Regeneration

Figure 1: Catalytic cycle of the asymmetric aldol reaction.

Palladium-Catalyzed Synthesis of 3-Aryl Pyrrolidines

The 3-aryl pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous compounds targeting the central nervous system. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, provide a direct and efficient route to these valuable intermediates. In this context, pyridine-pyrrolidine based ligands can be employed to facilitate the catalytic cycle.

Application:

Synthesis of 3-aryl pyrrolidines, which are key intermediates for dopamine and serotonin receptor ligands with potential applications in treating neurological and psychiatric disorders.

Quantitative Data Summary:

The following table presents representative yields for the synthesis of various 3-aryl pyrrolidines via a palladium-catalyzed (hetero)arylation/reduction cascade of N-benzyl-3-pyrroline with different aryl bromides.

EntryAryl BromideProductYield (%)
14-Bromotoluene1-Benzyl-3-(p-tolyl)pyrrolidine85
24-Bromoanisole1-Benzyl-3-(4-methoxyphenyl)pyrrolidine92
33-Bromopyridine1-Benzyl-3-(pyridin-3-yl)pyrrolidine78
41-Bromo-4-fluorobenzene1-Benzyl-3-(4-fluorophenyl)pyrrolidine88
Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Aryl Pyrrolidines

This protocol is adapted from a procedure for the palladium-catalyzed hydroarylation of pyrrolines.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)

  • Aryl bromide (1.0 mmol)

  • N-Benzyl-3-pyrroline (1.2 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Formic acid (HCOOH, 2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5.0 mL)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.05 mmol, 5 mol%) and P(o-tol)₃ (0.10 mmol, 10 mol%).

  • Add anhydrous DMF (3.0 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • Add the aryl bromide (1.0 mmol, 1.0 equiv.), N-benzyl-3-pyrroline (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add formic acid (2.0 mmol, 2.0 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 3-aryl pyrrolidine.

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Start Start: Flame-dried Schlenk Flask Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Start->Inert_Atmosphere Add_Catalyst Add Pd(OAc)₂ and P(o-tol)₃ Inert_Atmosphere->Add_Catalyst Add_Solvent Add Anhydrous DMF Add_Catalyst->Add_Solvent Stir_Catalyst Stir for 10 min at RT Add_Solvent->Stir_Catalyst Add_Reagents Add Aryl Bromide, N-Benzyl-3-pyrroline, and K₂CO₃ Stir_Catalyst->Add_Reagents Add_Formic_Acid Add Formic Acid Dropwise Add_Reagents->Add_Formic_Acid Heat Heat to 80 °C Add_Formic_Acid->Heat Monitor Monitor by TLC (12-24 h) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench with Water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine and Dry (Na₂SO₄) Extract->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify End End: Pure 3-Aryl Pyrrolidine Purify->End

Figure 2: Experimental workflow for the synthesis of 3-aryl pyrrolidines.

Safety Precautions and Application Notes for 4-Pyrrolidin-2-ylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety information, handling protocols, and application notes for 4-pyrrolidin-2-ylpyridine. It is intended to guide laboratory personnel in the safe and effective use of this compound in a research and development setting.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to minimize risk to personnel. The following sections outline the known hazards and recommended safety procedures.

Hazard Identification

This compound is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[1][2][3] It may also cause respiratory irritation.[4]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 3)[1][5]

  • Skin Corrosion (Category 1B)[1]

  • Serious Eye Damage (Category 1)[1]

Pictograms:

Signal Word: Danger[3][5]

Hazard Statements:

  • H301: Toxic if swallowed.[1][3][5]

  • H314: Causes severe skin burns and eye damage.[1][3]

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P405: Store locked up.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[6]

  • Skin Protection: Wear a chemical-resistant lab coat, and gloves (e.g., nitrile) at all times.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the exposure limit is exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is recommended.[4]

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[7] Do not ingest or inhale.[7] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents and acids.[8] The compound should be stored locked up.[1]

First Aid Measures
  • If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water.[1]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[1] Seek immediate medical attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Seek medical attention if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₉H₁₂N₂[5]
Molecular Weight 148.20 g/mol [5]
Appearance Solid[5]
Boiling Point 253.8 ± 28.0 °C (Predicted)[9]
Density 1.042 ± 0.06 g/cm³ (Predicted)[9]
pKa 8.84 ± 0.10 (Predicted)[9]
Water Solubility Slightly soluble[9]
Storage Temperature 2–8 °C under inert gas[9]

Application Notes

This compound and its derivatives are versatile compounds in organic synthesis, primarily utilized as nucleophilic catalysts and as building blocks for pharmaceuticals.

Use in Catalysis

Derivatives of 4-pyrrolidinopyridine are effective organocatalysts, particularly in acyl transfer reactions. They are known to catalyze the kinetic resolution of secondary alcohols, a key transformation in asymmetric synthesis. The general mechanism involves the formation of a highly reactive N-acylpyridinium intermediate, which is then attacked by the alcohol. Chiral versions of these catalysts can differentiate between the two enantiomers of a racemic alcohol, leading to the selective acylation of one.

Use in Pharmaceutical and Agrochemical Synthesis

The pyrrolidine and pyridine moieties are common scaffolds in biologically active molecules. As such, this compound serves as a valuable intermediate in the synthesis of novel compounds for drug discovery, particularly for central nervous system agents, and in the development of new agrochemicals.[10][11]

Experimental Protocols

The following is a representative protocol for the use of a chiral 4-pyrrolidinopyridine derivative as a catalyst in the kinetic resolution of a secondary alcohol. This protocol is based on established procedures for similar catalysts and should be adapted and optimized for specific substrates and catalysts.

Kinetic Resolution of a Secondary Alcohol via Acylation

Objective: To selectively acylate one enantiomer of a racemic secondary alcohol using a chiral 4-pyrrolidinopyridine derivative as a catalyst.

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • Chiral 4-pyrrolidinopyridine derivative (catalyst)

  • Acylating agent (e.g., acetic anhydride)

  • Aprotic solvent (e.g., dichloromethane, toluene)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., TLC, chiral HPLC or GC)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the racemic secondary alcohol (1.0 equiv) and the chiral 4-pyrrolidinopyridine catalyst (0.01 - 0.1 equiv) in the chosen aprotic solvent.

  • Addition of Base: Add the tertiary amine base (1.5 - 2.0 equiv) to the solution and stir for 5-10 minutes at room temperature.

  • Initiation of Reaction: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and add the acylating agent (0.5 - 0.6 equiv) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or by taking aliquots for analysis by GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the ester product.

  • Work-up: Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting residue, containing the unreacted alcohol and the ester product, can be purified by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the unreacted alcohol and the ester product using chiral HPLC or GC.

Visualizations

General_Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Identify Chemical and Review SDS assess_hazards Assess Hazards and Risks start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe prepare_workspace Prepare Workspace (Fume Hood, Spill Kit) select_ppe->prepare_workspace weigh_dispense Weigh/Dispense Chemical prepare_workspace->weigh_dispense perform_reaction Perform Reaction/Procedure weigh_dispense->perform_reaction monitor Monitor Reaction perform_reaction->monitor decontaminate Decontaminate Glassware and Surfaces monitor->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste end End: Document Experiment dispose_waste->end

Caption: General Laboratory Chemical Handling Workflow.

Kinetic_Resolution_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis start_protocol Start: Prepare Dry Glassware under Inert Atmosphere add_reactants Add Racemic Alcohol, Chiral Catalyst, and Solvent start_protocol->add_reactants add_base Add Tertiary Amine Base add_reactants->add_base cool_mixture Cool Reaction Mixture add_base->cool_mixture add_acylating_agent Add Acylating Agent Dropwise cool_mixture->add_acylating_agent monitor_reaction Monitor Conversion (TLC, GC/HPLC) add_acylating_agent->monitor_reaction quench_reaction Quench with Saturated NaHCO₃ monitor_reaction->quench_reaction extract Extract with Organic Solvent quench_reaction->extract purify Purify by Column Chromatography extract->purify analyze_ee Analyze Enantiomeric Excess (Chiral HPLC/GC) purify->analyze_ee end_protocol End: Report Results analyze_ee->end_protocol

Caption: Experimental Workflow for Kinetic Resolution.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-pyrrolidin-2-ylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-pyrrolidin-2-ylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies include:

  • Catalytic Hydrogenation of 2-(1H-pyrrol-2-yl)pyridine: This is a widely used method involving the reduction of the pyrrole ring to a pyrrolidine ring.

  • Nucleophilic Substitution: Reaction of a suitable pyrrolidine precursor with a 4-halopyridine.

  • Grignard Reaction: Addition of a 4-pyridyl Grignard reagent to a protected pyrrolidone, followed by reduction.

Q2: I am observing a low yield in my synthesis. What are the likely causes?

A2: Low yields can stem from several factors, including incomplete reactions, side product formation, and difficult purification. Specific issues to investigate include catalyst deactivation during hydrogenation, side reactions in Grignard additions, and suboptimal reaction conditions (temperature, pressure, reaction time).

Q3: What are the typical impurities I should expect, and how can I identify them?

A3: Common impurities may include starting materials, over-reduced byproducts (e.g., piperidine derivatives), or isomers. Identification can be achieved using techniques such as NMR, LC-MS, and GC-MS.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety protocols should be followed. When using catalytic hydrogenation, ensure the proper handling of flammable hydrogen gas and pyrophoric catalysts like Palladium on carbon (Pd/C). Grignard reagents are highly reactive and moisture-sensitive, requiring an inert and dry atmosphere.

Troubleshooting Guides

Problem 1: Low Yield and Incomplete Conversion in Catalytic Hydrogenation

Symptoms:

  • TLC or NMR analysis of the crude product shows a significant amount of unreacted 2-(1H-pyrrol-2-yl)pyridine.

  • The isolated yield of this compound is consistently below expectations.

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Deactivation The catalyst (e.g., Pd/C, Rh/C) can be poisoned by impurities in the starting material or solvent. Ensure the purity of your starting materials and use high-purity, anhydrous solvents. Consider using a fresh batch of catalyst or increasing the catalyst loading.
Insufficient Hydrogen Pressure The pressure of hydrogen gas may be too low for the reaction to proceed to completion. Increase the hydrogen pressure incrementally, within the safety limits of your equipment. Typical pressures range from 50 to 500 psi.
Suboptimal Temperature The reaction may be too slow at room temperature. Gently warming the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious as higher temperatures can sometimes lead to side reactions.
Poor Catalyst Dispersion Inadequate stirring can lead to poor contact between the catalyst, substrate, and hydrogen. Ensure vigorous stirring throughout the reaction.
Problem 2: Formation of Side Products in Grignard Reaction

Symptoms:

  • NMR and MS data of the crude product indicate the presence of unexpected byproducts.

  • Purification by column chromatography yields multiple fractions containing compounds of similar polarity to the desired product.

Possible Causes & Solutions:

CauseRecommended Solution
Reaction with the Pyridine Ring Grignard reagents can sometimes add to the pyridine ring itself, especially at the 2- or 6-position, leading to dihydropyridine intermediates that can further react or rearomatize. To minimize this, use a less reactive Grignard reagent if possible, or perform the reaction at a lower temperature (e.g., -78 °C to 0 °C).
Enolization of the Pyrrolidone If using a pyrrolidone precursor, the Grignard reagent can act as a base and deprotonate the α-carbon, leading to an enolate that does not react further to form the desired product. Use of a non-nucleophilic base to form the enolate prior to the addition of the Grignard reagent can sometimes circumvent this issue. Or, use a more reactive electrophile.
Over-addition Addition of more than one equivalent of the Grignard reagent can lead to undesired products. Ensure slow, dropwise addition of the Grignard reagent to the substrate solution to maintain a low localized concentration.
Problem 3: Difficult Purification of the Final Product

Symptoms:

  • The product is difficult to isolate from starting materials or byproducts by column chromatography due to similar polarities.

  • The product is a viscous oil that is difficult to handle and crystallize.

  • The product is prone to decomposition on silica gel.

Possible Causes & Solutions:

CauseRecommended Solution
Similar Polarity of Components If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography. Alternatively, derivatization of the product or impurities to alter their polarity for easier separation, followed by removal of the derivatizing group, can be an option.
Product is a Non-crystalline Oil Attempt to form a salt of the product (e.g., hydrochloride or tartrate salt), which is often a crystalline solid that is easier to handle and purify by recrystallization.
Decomposition on Silica Gel The basic nitrogen atoms in this compound can interact strongly with the acidic silica gel, leading to streaking on TLC and decomposition during column chromatography. Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent. Using neutral or basic alumina as the stationary phase is also a good alternative.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 2-(1H-pyrrol-2-yl)pyridine

Materials:

  • 2-(1H-pyrrol-2-yl)pyridine

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • In a high-pressure reactor vessel, dissolve 2-(1H-pyrrol-2-yl)pyridine (1.0 eq) in anhydrous ethanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine) or by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-(1H-pyrrol-2-yl)pyridine in Ethanol add_catalyst Add Pd/C Catalyst start->add_catalyst seal_purge Seal Reactor & Purge with N2/H2 add_catalyst->seal_purge pressurize Pressurize with H2 seal_purge->pressurize hydrogenate Stir under H2 Pressure (12-24h) pressurize->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography or Distillation concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound via catalytic hydrogenation.

troubleshooting_logic problem Low Yield or Incomplete Reaction cause1 Catalyst Deactivation? problem->cause1 cause2 Incorrect H2 Pressure? problem->cause2 cause3 Suboptimal Temperature? problem->cause3 solution1 Use fresh catalyst Increase catalyst loading Purify starting materials cause1->solution1 Yes solution2 Increase H2 pressure cause2->solution2 Yes solution3 Gently warm the reaction cause3->solution3 Yes

Caption: Troubleshooting logic for addressing low yields in the catalytic hydrogenation synthesis.

Technical Support Center: Optimizing Reactions with 4-Pyrrolidin-2-ylpyridine Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the 4-pyrrolidin-2-ylpyridine catalyst. The information is designed to help optimize reaction conditions and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of the this compound catalyst?

A1: this compound is a versatile chiral amine catalyst. It is primarily used as a nucleophilic catalyst in asymmetric synthesis and as a chiral ligand in transition metal-catalyzed reactions.[1] Its applications include the kinetic resolution of racemic alcohols and amines, and asymmetric acylation reactions.[2][3] It also serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1]

Q2: How does the catalyst's structure contribute to its reactivity?

A2: The catalyst's structure features a nucleophilic pyrrolidine ring and a pyridine ring. The pyridine ring enhances the nucleophilicity of the pyrrolidine nitrogen, making it an effective acyl transfer agent. The chiral center on the pyrrolidine ring allows for enantioselective transformations, creating a chiral environment that favors the formation of one stereoisomer over the other.

Q3: What factors should be considered when selecting a solvent for a reaction catalyzed by this compound?

A3: Solvent selection is critical and can significantly impact reaction rate and stereoselectivity. Key factors to consider include the polarity, aprotic or protic nature, and the solvent's ability to dissolve reactants and the catalyst. Aprotic solvents such as toluene, dichloromethane (DCM), and acetonitrile are commonly used. The optimal solvent will depend on the specific reaction and substrates. It is advisable to screen a range of solvents during reaction optimization.

Q4: What is a typical catalyst loading for this type of catalyst?

A4: Catalyst loading can vary depending on the reaction, but typically ranges from 1 to 10 mol%. For highly efficient reactions, lower loadings may be possible. However, for challenging substrates or to achieve high enantioselectivity, a higher catalyst loading might be necessary. It is recommended to start with a loading of 5 mol% and optimize from there.

Q5: How can I monitor the progress of my reaction?

A5: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For kinetic resolutions, it is crucial to stop the reaction at approximately 50% conversion to maximize the yield and enantiomeric excess of both the unreacted starting material and the product.[2]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible CauseRecommended Solution
Inactive Catalyst Ensure the catalyst is pure and has been stored under appropriate conditions (cool, dry, and inert atmosphere). Purity can be checked by NMR.
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions require cooling (e.g., 0 °C or -20 °C) to improve selectivity, while others may need elevated temperatures to proceed at a reasonable rate.[4]
Poor Quality Reagents or Solvents Use high-purity, anhydrous reagents and solvents. Impurities, especially water, can deactivate the catalyst or interfere with the reaction.
Sub-optimal Catalyst Loading Screen different catalyst loadings. A loading that is too low may result in a slow or incomplete reaction, while an excessively high loading can sometimes lead to side reactions.
Problem 2: Low Enantioselectivity
Possible CauseRecommended Solution
Incorrect Solvent The solvent can have a significant impact on the transition state geometry and therefore enantioselectivity. Screen a variety of aprotic solvents with different polarities.
Sub-optimal Temperature Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Inappropriate Acylating Agent (for acylation reactions) The steric and electronic properties of the acylating agent can influence stereoselectivity. Screen different anhydrides or acyl chlorides.
Presence of Protic Impurities Ensure the reaction is carried out under strictly anhydrous conditions, as protic impurities can interfere with the catalyst's chiral environment.

Experimental Protocols

Protocol 1: General Procedure for Kinetic Resolution of a Racemic Secondary Alcohol

This protocol describes a general method for the kinetic resolution of a racemic secondary alcohol using this compound as a catalyst and an anhydride as the acylating agent.

Materials:

  • Racemic secondary alcohol (1.0 equiv)

  • This compound catalyst (5 mol%)

  • Acetic anhydride (0.6 equiv)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic secondary alcohol and the this compound catalyst.

  • Dissolve the solids in anhydrous toluene.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the acetic anhydride to the reaction mixture.

  • Monitor the reaction by TLC or HPLC until approximately 50% conversion is reached.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the unreacted alcohol and the acylated product by silica gel column chromatography.

  • Determine the enantiomeric excess of the recovered alcohol and the acylated product using chiral HPLC analysis.

Data Presentation

Table 1: Optimization of Catalyst Loading
EntryCatalyst Loading (mol%)Conversion (%)Enantiomeric Excess (ee %)
112565
22.54080
355295
4105595

Reaction conditions: Racemic alcohol (1.0 mmol), acetic anhydride (0.6 mmol), toluene (5 mL), 0 °C, 12 h.

Table 2: Optimization of Reaction Temperature
EntryTemperature (°C)Conversion (%)Enantiomeric Excess (ee %)
125 (Room Temp)6585
205295
3-2030>99
4-4015>99

Reaction conditions: Racemic alcohol (1.0 mmol), this compound (5 mol%), acetic anhydride (0.6 mmol), toluene (5 mL), 12 h.

Table 3: Solvent Screening
EntrySolventConversion (%)Enantiomeric Excess (ee %)
1Toluene5295
2Dichloromethane (DCM)5592
3Acetonitrile (MeCN)6088
4Tetrahydrofuran (THF)4890

Reaction conditions: Racemic alcohol (1.0 mmol), this compound (5 mol%), acetic anhydride (0.6 mmol), solvent (5 mL), 0 °C, 12 h.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (Alcohol, Catalyst) add_solvent Add Anhydrous Solvent prep_reactants->add_solvent cool Cool to Desired Temperature add_solvent->cool add_reagent Add Acylating Agent cool->add_reagent monitor Monitor Reaction (TLC/HPLC) add_reagent->monitor quench Quench Reaction monitor->quench ~50% Conversion extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify via Chromatography dry->purify analyze Determine Enantiomeric Excess (Chiral HPLC) purify->analyze

Caption: Workflow for the kinetic resolution of a racemic alcohol.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Low Selectivity start Low Yield or Selectivity? check_catalyst Check Catalyst Activity and Purity start->check_catalyst Low Yield optimize_temp_select Optimize Temperature (Lower Temp) start->optimize_temp_select Low Selectivity check_reagents Verify Reagent/Solvent Quality (Anhydrous) check_catalyst->check_reagents optimize_temp_yield Optimize Temperature check_reagents->optimize_temp_yield optimize_loading Optimize Catalyst Loading optimize_temp_yield->optimize_loading screen_solvents Screen Solvents optimize_temp_select->screen_solvents screen_reagents Screen Acylating Agents screen_solvents->screen_reagents

Caption: Troubleshooting logic for reaction optimization.

References

Technical Support Center: Purification of 4-pyrrolidin-2-ylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-pyrrolidin-2-ylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound and similar basic compounds are:

  • Column Chromatography: Effective for separating the target compound from impurities with different polarities.

  • Acid-Base Extraction: A classical and efficient method to separate basic compounds like this compound from neutral or acidic impurities.

  • Distillation (for the free base): Suitable if the compound is a liquid and thermally stable at its boiling point.

  • Recrystallization (as a salt): Since this compound is a liquid at room temperature, converting it to a solid salt (e.g., hydrochloride) allows for purification by recrystallization.[1][2]

Q2: I'm observing significant peak tailing during column chromatography of this compound on silica gel. What is the cause and how can I fix it?

A2: Peak tailing is a common issue when purifying basic compounds like pyridines on standard silica gel.[3] The basic nitrogen atom of your compound strongly interacts with the acidic silanol groups on the silica surface, leading to poor peak shape.[3]

Here are some solutions:

  • Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (0.1-1%) or ammonia, to your mobile phase.[4] This will saturate the acidic sites on the silica gel, minimizing their interaction with your compound.

  • Alternative Stationary Phase: Consider using a more inert stationary phase like neutral or basic alumina, or end-capped silica gel.[4]

  • Adjust Mobile Phase pH: Lowering the mobile phase pH can protonate the silanol groups, reducing their interaction with the basic analyte. However, be cautious as this can also protonate your compound, affecting its retention.[3]

Q3: My this compound sample is a colorless to yellow liquid. During distillation, it is turning darker. Why is this happening and what can I do?

A3: Amines, including pyridine derivatives, are susceptible to oxidation at high temperatures, which can lead to discoloration.[5] To minimize this:

  • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and reduce thermal stress on the compound.

  • Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Antioxidants: In some cases, small amounts of antioxidants can be added, but their compatibility and subsequent removal must be considered.

Q4: Can I purify this compound by recrystallization? It's a liquid.

A4: While the free base of this compound is a liquid, it can be converted into a solid salt, which can then be purified by recrystallization.[1][6] A common method is to form the hydrochloride salt by treating a solution of the amine with hydrochloric acid.[1] This crystalline salt can then be recrystallized from a suitable solvent system.

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography

Symptoms:

  • Co-elution of your product with impurities.

  • Broad, overlapping peaks.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor chromatographic separation.

Issue 2: Low Recovery After Purification

Symptoms:

  • Significantly lower mass of purified product than expected.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product recovery.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. For basic compounds, it is often better to pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[7]

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) containing 0.5% triethylamine.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Typical Eluent Systems for Pyridine Derivatives:

Eluent System ComponentsRatio (v/v)Notes
Hexane / Ethyl Acetate / TriethylamineGradient from 9:1:0.01 to 1:1:0.01A common starting point for moderately polar compounds.
Dichloromethane / Methanol / AmmoniaGradient from 98:2:0.1 to 90:10:0.1Suitable for more polar pyridine derivatives.
Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The basic this compound will move into the aqueous layer as its hydrochloride salt, while neutral and acidic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Basification: Combine the aqueous layers and cool in an ice bath. Make the solution basic (pH > 10) by slowly adding a concentrated base like NaOH or K2CO3.

  • Back-Extraction: Extract the liberated free base back into an organic solvent (e.g., dichloromethane) 3-5 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

Protocol 3: Purification by Salt Formation and Recrystallization
  • Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization:

    • Choose a suitable solvent or solvent pair in which the salt has high solubility when hot and low solubility when cold (e.g., ethanol, methanol/diethyl ether).

    • Dissolve the crude salt in a minimal amount of the boiling solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Liberation of Free Base (Optional): If the free base is required, dissolve the pure salt in water, basify with a strong base, and extract the free base into an organic solvent as described in the acid-base extraction protocol.

References

4-pyrrolidin-2-ylpyridine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation pathways of 4-pyrrolidin-2-ylpyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound is a colorless to light yellow liquid that should be stored under an inert gas, such as nitrogen or argon, at temperatures between 2–8°C.[1][2] It is important to store it in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like acids.[3][4]

Q2: What are the physical and chemical properties of this compound?

A summary of the key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₂N₂[1]
Molecular Weight148.21 g/mol [1]
AppearanceColorless to light yellow liquid[1][2]
Boiling Point253.8 ± 28.0 °C (Predicted)[1]
Density1.042 ± 0.06 g/cm³ (Predicted)[1]
pKa8.84 ± 0.10 (Predicted)[1]
Water SolubilitySlightly soluble[1]

Q3: What are the potential signs of degradation of this compound?

Visual signs of degradation can include a change in color from colorless/light yellow to a darker shade, the formation of precipitates, or a change in viscosity. For more precise assessment, analytical techniques like HPLC should be used to detect the appearance of new impurity peaks or a decrease in the main compound's peak area.

Q4: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the literature, degradation of pyridine derivatives often occurs through oxidation or hydrolysis.[5][6] Given its structure, which contains both a pyridine and a pyrrolidine ring, potential degradation pathways could be analogous to those of nicotine, involving hydroxylation or opening of the pyrrolidine ring.[7][8] The pyridine ring itself can undergo oxidative cleavage.[9] Degradation is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[10]

A hypothetical degradation pathway could involve oxidation of the pyrrolidine ring to form a lactam, or hydroxylation of the pyridine ring.

Degradation_Pathway This compound This compound Oxidation_Product_A Oxidized Pyrrolidine Ring (e.g., Lactam formation) This compound->Oxidation_Product_A Oxidation Oxidation_Product_B Hydroxylated Pyridine Ring This compound->Oxidation_Product_B Oxidation Ring_Opening_Product Pyrrolidine Ring Opening This compound->Ring_Opening_Product Hydrolysis/Oxidation

Hypothetical degradation pathways of this compound.

Troubleshooting Guides

Problem 1: Inconsistent experimental results or loss of compound activity.

This may be due to the degradation of this compound.

Troubleshooting_Workflow start Inconsistent Results check_storage Verify Storage Conditions (2-8°C, inert gas, dark) start->check_storage check_purity Assess Purity (e.g., HPLC, NMR) check_storage->check_purity Conditions OK use_fresh Use Fresh Stock of Compound check_storage->use_fresh Conditions Not OK new_impurities New Impurity Peaks? check_purity->new_impurities forced_degradation Perform Forced Degradation Study new_impurities->forced_degradation Yes end_good Problem Resolved new_impurities->end_good No (Consider other experimental variables) use_fresh->end_good end_bad Contact Technical Support forced_degradation->end_bad

Troubleshooting workflow for inconsistent experimental results.

Problem 2: Color of the this compound solution has changed.

A color change, typically to a darker yellow or brown, is a visual indicator of potential degradation. It is recommended to verify the purity of the compound using an analytical method like HPLC before use. If significant degradation is detected, a fresh batch of the compound should be used.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a compound and its degradation pathways.[10][11]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of an unstressed control.

    • Identify and characterize major degradation products using techniques like LC-MS if necessary.

Hypothetical Forced Degradation Study Results

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Major Degradants (Hypothetical)
Acid Hydrolysis0.1 M HCl24 h60°C15%Hydroxylated pyridine species
Base Hydrolysis0.1 M NaOH24 h60°C25%Pyrrolidine ring-opened products
Oxidation3% H₂O₂24 hRoom Temp40%N-oxides, Lactams
ThermalSolid state48 h80°C5%Minor oxidative products
Photolytic1.2 million lux hAmbientAmbient10%Photorearrangement products

Analytical Method for Stability Assessment

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity and stability of this compound.[12] A reversed-phase HPLC method with UV detection would be appropriate.

HPLC_Workflow prep Sample Preparation (Dilution, Neutralization) inject Injection into HPLC prep->inject separate Separation on C18 Column (Mobile Phase: ACN/Water with buffer) inject->separate detect UV Detection separate->detect analyze Data Analysis (Peak area, retention time) detect->analyze report Report Purity and Degradation % analyze->report

General workflow for HPLC analysis.

References

Technical Support Center: Troubleshooting 4-Pyrrolidin-2-ylpyridine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 4-pyrrolidin-2-ylpyridine as an organocatalyst. Below you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve issues related to low yields and other unexpected outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the first parameters I should investigate?

A1: Low yields in this compound catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is recommended. The initial and most critical areas to investigate are:

  • Purity of Starting Materials and Catalyst: Impurities in your substrates, reagents, or the catalyst itself can significantly hinder the reaction, leading to side products and lower yields. Ensure all materials are of high purity and appropriately dried.

  • Reaction Conditions: Key parameters such as temperature, reaction time, and concentration of reactants are crucial. Optimization of these conditions is often necessary for different substrates.

  • Catalyst Activity: The catalytic activity of this compound can be compromised by improper handling or storage. Ensure the catalyst is fresh or has been stored under appropriate conditions (e.g., at 0-8°C).[1]

Q2: I am observing low enantioselectivity in my asymmetric reaction. What are the likely causes?

A2: Low enantiomeric excess (ee) is a common issue in asymmetric organocatalysis. The primary factors to investigate include:

  • Reaction Temperature: Temperature can have a significant impact on enantioselectivity. Lowering the reaction temperature often improves the ee by favoring the transition state that leads to the major enantiomer.

  • Solvent Choice: The polarity and coordinating ability of the solvent play a critical role in the stereochemical outcome of the reaction. It is advisable to screen a variety of solvents to find the optimal one for your specific transformation.

  • Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it may sometimes have a detrimental effect on enantioselectivity. It is important to find the optimal catalyst loading for your specific reaction.

Q3: My reaction appears to stall before completion. What could be the reason?

A3: A stalled reaction can be indicative of several issues:

  • Catalyst Deactivation: The this compound catalyst may be degrading under the reaction conditions. This can be caused by impurities, incompatible additives, or prolonged reaction times at elevated temperatures.

  • Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst, slowing down the reaction as the product concentration increases.

  • Equilibrium: The reaction may have reached a state of equilibrium. In such cases, strategies to shift the equilibrium towards the product side, such as removing a byproduct, may be necessary.

Q4: I am having difficulty purifying my product from the reaction mixture. What are some effective strategies?

A4: The basic nature of the this compound catalyst can sometimes complicate purification by column chromatography on silica gel, leading to tailing of the product. Here are some strategies to overcome this:

  • Acidic Wash: An acidic workup (e.g., with dilute HCl) can protonate the catalyst, making it water-soluble and allowing for its removal by extraction.

  • Eluent Modification: Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the chromatography eluent can help to suppress the interaction of basic compounds with the acidic silica gel, leading to better peak shapes.

  • Alternative Stationary Phases: In some cases, using a different stationary phase for chromatography, such as alumina or a polymer-based resin, may be beneficial.

Troubleshooting Guides

Guide 1: Low Reaction Yield

If you are experiencing low yields, follow this troubleshooting workflow to identify and address the potential cause.

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials & Catalyst start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Concentration) check_purity->check_conditions Pure purify_materials Action: Purify/Dry Reagents & Solvents check_purity->purify_materials Impure? check_catalyst Assess Catalyst Activity & Loading check_conditions->check_catalyst Optimal optimize_conditions Action: Optimize Conditions (Systematic Screening) check_conditions->optimize_conditions Suboptimal? adjust_catalyst Action: Use Fresh Catalyst/ Optimize Loading check_catalyst->adjust_catalyst Inactive/Suboptimal? analyze_byproducts Characterize Byproducts (LC-MS, NMR) check_catalyst->analyze_byproducts Active/Optimal purify_materials->check_conditions optimize_conditions->check_catalyst adjust_catalyst->analyze_byproducts modify_route Action: Modify Synthetic Route or Reaction Type analyze_byproducts->modify_route Side Reactions Identified success Improved Yield analyze_byproducts->success No Major Side Reactions modify_route->success

Caption: Troubleshooting workflow for low reaction yields.

Guide 2: Low Enantioselectivity

For issues with low enantiomeric excess (ee), this guide provides a structured approach to optimization.

Low_ee_Troubleshooting start Low Enantioselectivity (ee) check_temp Investigate Reaction Temperature start->check_temp check_solvent Screen Different Solvents check_temp->check_solvent Optimal lower_temp Action: Lower Reaction Temperature check_temp->lower_temp Too High? check_additives Evaluate Effect of Additives (e.g., acid/base) check_solvent->check_additives Optimal optimize_solvent Action: Select Optimal Solvent Based on Screening check_solvent->optimize_solvent Suboptimal? check_catalyst_structure Consider Catalyst Structure Modification check_additives->check_catalyst_structure No Effect optimize_additives Action: Add/Optimize Co-catalyst/Additive check_additives->optimize_additives Beneficial? modify_catalyst Action: Synthesize/Use Modified Catalyst check_catalyst_structure->modify_catalyst success Improved Enantioselectivity check_catalyst_structure->success Not Feasible lower_temp->check_solvent optimize_solvent->check_additives optimize_additives->check_catalyst_structure modify_catalyst->success

Caption: Troubleshooting workflow for low enantioselectivity.

Data Presentation

Table 1: General Reaction Parameter Optimization

The following table provides a starting point for optimizing reaction conditions in this compound catalyzed reactions, based on common practices for related pyrrolidine-based organocatalysts.

ParameterTypical RangeConsiderations for Low Yield
Catalyst Loading (mol%) 1 - 20Start with 10-20 mol% for new reactions. If the reaction is slow or stalls, a higher loading may be needed. For cost-effectiveness, the loading can be optimized downwards once the reaction is established.
Temperature (°C) -20 to 60Higher temperatures can increase the reaction rate but may lead to side products and lower enantioselectivity. Start at room temperature and adjust as needed. For highly exothermic reactions, cooling is recommended.
Concentration (M) 0.1 - 1.0Higher concentrations can accelerate the reaction but may also lead to solubility issues or promote side reactions. Start with a moderate concentration (e.g., 0.2-0.5 M).
Reaction Time (h) 2 - 48Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product degradation or catalyst deactivation.
Solvent Toluene, CH2Cl2, THF, CH3CN, etc.The choice of solvent can significantly impact both yield and enantioselectivity. A solvent screen is often a crucial step in optimization. Non-polar aprotic solvents are a good starting point.

Experimental Protocols

Representative Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

This protocol is a general guideline adapted from procedures for similar pyrrolidine-based organocatalysts. It should be optimized for specific substrates.

Materials:

  • This compound (catalyst)

  • Aldehyde (Michael donor)

  • Nitroalkene (Michael acceptor)

  • Anhydrous solvent (e.g., toluene or CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the this compound catalyst (e.g., 0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (e.g., 1.0 mL).

  • Add the aldehyde (e.g., 1.2 mmol, 1.2 equivalents) to the solution and stir for 5-10 minutes at the desired temperature (e.g., room temperature).

  • Add the nitroalkene (e.g., 1.0 mmol, 1.0 equivalent) to the reaction mixture.

  • Stir the reaction and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction (e.g., by adding a saturated aqueous solution of NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of a Proline-type Organocatalyst in an Aldol Reaction

The catalytic activity of this compound is analogous to that of proline and its derivatives, proceeding through enamine and iminium ion intermediates.

Catalytic_Cycle catalyst This compound enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone/Aldehyde (Nucleophile) ketone->enamine iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde (Electrophile) aldehyde->iminium product Aldol Product iminium->product + H2O product->catalyst - Catalyst water H2O water->catalyst from hydrolysis water->iminium

Caption: Generalized catalytic cycle for an aldol reaction.

References

Technical Support Center: Improving Enantioselectivity with 4-Pyrrolidin-2-ylpyridine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance enantioselectivity in reactions catalyzed by 4-pyrrolidin-2-ylpyridine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at achieving high enantioselectivity using this compound catalysts.

Issue 1: Low Enantioselectivity (ee)

Low enantiomeric excess is a frequent challenge in asymmetric catalysis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

  • Question: My reaction is showing low enantioselectivity. What are the first steps to troubleshoot this? Answer: Start by verifying the purity of your catalyst, reagents, and solvents, as impurities can significantly interfere with the catalytic cycle. Ensure that your reaction conditions, particularly temperature and concentration, are precisely controlled and consistent with established protocols. If the reaction is sensitive to air or moisture, confirm that it is performed under an inert atmosphere.

  • Question: How does temperature affect the enantioselectivity of my reaction? Answer: Temperature plays a crucial role in enantioselectivity. Lowering the reaction temperature often enhances the enantiomeric excess by increasing the energy difference between the diastereomeric transition states, favoring the formation of the major enantiomer. It is advisable to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, and -78 °C) to find the optimal condition for your specific transformation.

  • Question: Can the choice of solvent impact the enantioselectivity? Answer: Absolutely. The solvent can influence the stability of the transition states and the solubility of the catalyst and reagents. It is recommended to screen a variety of solvents with different polarities. Non-coordinating solvents are often preferred as they are less likely to interfere with the catalyst-substrate interaction.

  • Question: I've optimized the temperature and solvent, but the enantioselectivity is still not satisfactory. What else can I investigate? Answer: The structure of the this compound catalyst itself is a key determinant of enantioselectivity. The steric and electronic properties of the substituents on the pyrrolidine ring create the chiral environment necessary for stereochemical control. Consider exploring different derivatives of the catalyst with varying substitution patterns. Additionally, the presence of additives, such as co-catalysts or weak acids/bases, can sometimes improve enantioselectivity by influencing the reaction mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism by which this compound catalysts induce enantioselectivity in acyl transfer reactions?

A1: this compound catalysts are nucleophilic catalysts. In a typical acyl transfer reaction, the pyridine nitrogen attacks the acylating agent (e.g., an anhydride) to form a highly reactive chiral N-acylpyridinium intermediate. This intermediate then reacts with the nucleophile (e.g., an alcohol). The chiral environment created by the pyrrolidine moiety directs the approach of the nucleophile, leading to the preferential formation of one enantiomer. The enantioselectivity arises from the difference in the activation energies of the two diastereomeric transition states leading to the two enantiomers.[1]

Q2: How do non-covalent interactions contribute to enantioselectivity with these catalysts?

A2: Non-covalent interactions, such as van der Waals forces (including π-π stacking) and hydrogen bonding, play a critical role in stereochemical control.[2][3] The specific conformation of the catalyst-substrate complex in the transition state is stabilized by these interactions. The catalyst is designed to have specific structural features that allow for more favorable interactions with one of the enantiomers of the substrate, thus lowering the energy of one transition state relative to the other.

Q3: Can the catalyst loading affect the enantioselectivity of the reaction?

A3: Yes, catalyst loading can influence enantioselectivity, although it is often more directly correlated with the reaction rate. In some cases, a higher catalyst loading can lead to the formation of dimeric or aggregated catalyst species, which may have different catalytic activity and selectivity. It is always advisable to optimize the catalyst loading for each specific reaction.

Q4: My this compound catalyst appears to have degraded. How should I store it?

A4: Chiral amine catalysts can be sensitive to air, moisture, and light. It is recommended to store them under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. Proper storage is crucial to maintain the catalyst's activity and enantioselectivity over time.

Q5: Are there any known side reactions that can lower the enantioselectivity?

A5: A common side reaction that can erode enantioselectivity is the background, uncatalyzed reaction. If the acylating agent is highly reactive, it may react with the nucleophile without the assistance of the chiral catalyst, leading to the formation of a racemic product. To minimize this, one can lower the reaction temperature or use a less reactive acylating agent.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on enantioselectivity using this compound and related catalysts.

Table 1: Effect of Solvent and Temperature on Enantioselectivity in an Asymmetric Steglich Rearrangement

EntrySolventTemperature (°C)Time (h)Conversion (%)ee (%)
1Toluene04810072
2Dichloromethane07210045
3tert-Amyl alcohol072700
4Toluene-201568575

Data adapted from a study using a metallocene-pyrrolidinopyridine catalyst.

Table 2: Enantioselective Michael Addition of Cyclohexanone to Chalcones with a (S)-Pyrrolidine-Pyridine Catalyst

EntryChalcone SubstituentSolventTime (h)Diastereomeric Ratio (dr)ee (%)
1HTHF12097:395
24-MeTHF12099:196
34-OMeTHF12092:890
44-ClTHF12098:297
52-ClTHF120>99:199

Experimental Protocols

Key Experiment: Kinetic Resolution of Secondary Alcohols via Acylation

This protocol describes a general procedure for the kinetic resolution of a racemic secondary alcohol using a chiral this compound catalyst and an acylating agent.

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • Chiral this compound catalyst

  • Acylating agent (e.g., acetic anhydride)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or diethyl ether)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Temperature control system (e.g., cryostat or ice bath)

Procedure:

  • Preparation: Under an inert atmosphere, add the chiral this compound catalyst (typically 1-10 mol%) to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent to the flask and stir the mixture until the catalyst is fully dissolved.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.

  • Reagent Addition: Add the racemic secondary alcohol (1.0 equivalent) to the cooled solution, followed by the slow, dropwise addition of the acylating agent (0.5-0.6 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Work-up: Once the desired conversion is reached, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting mixture of the unreacted alcohol and the acylated product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the recovered alcohol and the acylated product using chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound catalysts.

troubleshooting_workflow start Low Enantioselectivity Observed check_purity Check Purity of Catalyst, Reagents, and Solvents start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Action: Purify or Replace Materials purity_ok->purify No check_conditions Verify Reaction Conditions (Temperature, Concentration, Atmosphere) purity_ok->check_conditions Yes purify->check_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Optimize Temperature and Concentration conditions_ok->optimize_conditions No screen_solvents Screen a Range of Solvents conditions_ok->screen_solvents Yes optimize_conditions->check_conditions solvent_effect Improvement Observed? screen_solvents->solvent_effect modify_catalyst Consider Catalyst Structure Modification or Additives solvent_effect->modify_catalyst No success High Enantioselectivity Achieved solvent_effect->success Yes modify_catalyst->success catalytic_cycle catalyst Chiral Catalyst (this compound) acylpyridinium Chiral N-Acylpyridinium Intermediate catalyst->acylpyridinium + Acylating Agent acylating_agent Acylating Agent (e.g., Ac₂O) transition_state Diastereomeric Transition States acylpyridinium->transition_state + Alcohol alcohol Racemic Alcohol alcohol->transition_state product Enantioenriched Acylated Product transition_state->product Preferential Pathway regenerated_catalyst Regenerated Catalyst transition_state->regenerated_catalyst Release of Product regenerated_catalyst->catalyst experimental_workflow prep 1. Prepare Reaction Vessel under Inert Atmosphere add_catalyst 2. Add Chiral Catalyst and Anhydrous Solvent prep->add_catalyst cool 3. Cool Reaction Mixture to Desired Temperature add_catalyst->cool add_reagents 4. Add Racemic Alcohol and Acylating Agent cool->add_reagents monitor 5. Monitor Reaction Progress (TLC, GC, HPLC) add_reagents->monitor quench 6. Quench Reaction at ~50% Conversion monitor->quench extract 7. Extract with Organic Solvent quench->extract purify 8. Purify by Column Chromatography extract->purify analyze 9. Analyze Enantiomeric Excess (Chiral HPLC/GC) purify->analyze

References

catalyst deactivation of 4-pyrrolidin-2-ylpyridine and regeneration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues related to the deactivation and regeneration of 4-pyrrolidin-2-ylpyridine when used as a catalyst or ligand. The information is presented in a question-and-answer format to directly address challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic applications of this compound?

A1: this compound is a versatile compound utilized in various catalytic applications. It is primarily used as a chiral ligand in transition metal-catalyzed reactions to enhance efficiency and selectivity.[1][2] Additionally, its structural similarity to proline suggests its potential use in organocatalysis, for example, in aldol reactions.[3] It also serves as a key intermediate in the synthesis of pharmaceuticals.[1]

Q2: What are the common signs of catalyst deactivation when using this compound?

A2: The deactivation of a catalyst system involving this compound can manifest in several ways. The most common indicators include a decreased reaction rate, incomplete conversion of starting materials even after extended reaction times, and a noticeable drop in enantioselectivity or diastereoselectivity in asymmetric reactions.[4] In some cases, a change in the reaction mixture's color may also indicate decomposition of the catalyst or ligand.

Q3: What are the likely mechanisms for the deactivation of this compound-based catalysts?

A3: While specific studies on the deactivation of this compound are limited, we can infer potential mechanisms based on related systems:

  • As an Organocatalyst (inferred from proline-based catalysts): The secondary amine of the pyrrolidine ring is susceptible to alkylation by electrophilic substrates or intermediates, leading to an inactive form of the catalyst.[5] It can also be deactivated through the formation of stable, off-cycle adducts with reactants or products.

  • As a Ligand in Transition Metal Catalysis: The pyridine nitrogen can strongly coordinate to the metal center. Deactivation can occur through several pathways:

    • Ligand Degradation: The this compound ligand itself may decompose under harsh reaction conditions (e.g., high temperature, strong oxidants or reductants).

    • Metal Center Poisoning: Impurities in the reagents or solvents, such as sulfur or other coordinating species, can bind to the metal center more strongly than the intended ligand, thus poisoning the catalyst.[4]

    • Formation of Inactive Dimers: Some transition metal complexes with pyridine-type ligands are known to form inactive dimeric "flyover" species, which can be an off-cycle deactivation pathway.[6][7]

    • Metal Leaching (for supported catalysts): The active metal may leach from the solid support, leading to a loss of catalytic activity.

Q4: Is it possible to regenerate a deactivated this compound catalyst?

A4: Regeneration is potentially feasible, but its success depends on the mechanism of deactivation.

  • Reversible Deactivation: If deactivation is due to the fouling of the catalyst surface with byproducts or the weak adsorption of inhibitors, regeneration through washing with appropriate solvents may be effective.

  • Irreversible Deactivation: If the catalyst has undergone significant structural change, such as ligand decomposition, sintering of the metal particles in a supported catalyst, or strong covalent modification of the pyrrolidine moiety, regeneration may not be possible. In such cases, the catalyst will likely need to be replaced.

Troubleshooting Guides

Guide 1: Organocatalysis Applications

This guide addresses issues when this compound is used as a standalone organocatalyst.

Problem Potential Cause Identification Suggested Solution
Low or No Catalytic Activity Catalyst poisoning by impurities in substrate or solvent.Elemental analysis of the reaction mixture for common poisons (S, P, etc.). Gradual or abrupt loss of activity with a new batch of reagents.Purify all starting materials and solvents. Ensure the use of high-purity, anhydrous solvents.
Improper reaction setup (e.g., presence of air or moisture).Inconsistent results between runs.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using properly dried glassware and solvents.
Catalyst alkylation by electrophilic substrate/product.Characterization of the spent catalyst (e.g., by NMR or MS) may reveal modified catalyst structures.Modify the substrate to reduce its electrophilicity if possible. Consider using a protecting group on the pyrrolidine nitrogen if the reaction chemistry allows.
Decreasing Enantioselectivity Presence of acidic or basic impurities.Check the pH of the reaction mixture if applicable. Purify all reagents.Neutralize or remove acidic/basic impurities from the starting materials and solvents.
Racemization of the product under reaction conditions.Monitor the enantiomeric excess over time; a decrease suggests product racemization.Reduce the reaction temperature or time. Isolate the product as soon as the reaction is complete.
Water interfering with the chiral environment.Inconsistent enantioselectivity with varying levels of solvent dryness.Ensure strictly anhydrous conditions. In some cases, a controlled amount of water can influence stereoselectivity; this should be systematically investigated.[4]
Guide 2: Ligand in Transition Metal Catalysis

This guide addresses issues when this compound is used as a ligand for a transition metal catalyst.

Problem Potential Cause Identification Suggested Solution
Low or Stalled Reaction Conversion Catalyst poisoning by impurities.Elemental analysis of the spent catalyst for poisons.Purify all reagents and solvents. Use of a scavenger resin for specific impurities may be beneficial.
Formation of inactive catalyst species (e.g., dimers).[6]In-situ spectroscopic monitoring (e.g., NMR, IR) may reveal the formation of new catalyst species.Modify the ligand structure to disfavor dimer formation. Adjusting reactant concentrations or temperature might also shift the equilibrium away from the inactive species.
Ligand dissociation from the metal center.Analysis of the reaction mixture may show the presence of the free ligand.Use a ligand with a stronger binding affinity if possible. Lowering the reaction temperature can also help.
Poor Reproducibility Air or moisture sensitivity of the catalyst complex.Reactions performed with rigorous inert atmosphere techniques are more successful.Use a glovebox or Schlenk line for catalyst preparation and reaction setup.
Inconsistent quality of the prepared catalyst.Batch-to-batch variation in performance.Standardize the catalyst preparation protocol and fully characterize each new batch (e.g., by NMR, elemental analysis).

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration (Inferred from Related Systems)

This protocol is a general guideline for the regeneration of an immobilized or solid-supported this compound-based catalyst that is suspected to be deactivated by fouling or weakly adsorbed inhibitors.

1. Materials:

  • Deactivated catalyst
  • Solvent used in the reaction
  • A sequence of solvents of varying polarity (e.g., hexane, ethyl acetate, methanol)
  • Inert gas (Nitrogen or Argon)
  • Vacuum oven or Schlenk line for drying

2. Procedure:

  • Catalyst Recovery: Separate the solid catalyst from the reaction mixture by filtration or centrifugation.
  • Initial Solvent Wash: Wash the recovered catalyst multiple times with the solvent used in the reaction to remove residual reactants and products.
  • Polarity-Based Washing Sequence:
  • Wash the catalyst with a non-polar solvent (e.g., hexane) to remove non-polar impurities.
  • Follow with a medium-polarity solvent (e.g., ethyl acetate or dichloromethane).
  • Finally, wash with a polar solvent (e.g., methanol or ethanol) to remove polar impurities.
  • Drying: Dry the washed catalyst under a stream of inert gas, followed by drying under vacuum at a moderate temperature (e.g., 40-60 °C) to remove all traces of solvent.
  • Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction to evaluate the effectiveness of the regeneration process.

Note: For deactivation due to metal poisoning or strong chemisorption, a more aggressive chemical treatment might be necessary, such as a dilute acid or base wash, but this risks damaging the catalyst and should be approached with caution.[8]

Visualizations

Troubleshooting Workflow for Catalyst Deactivation

G Troubleshooting Workflow for Catalyst Deactivation start Reduced Catalyst Performance (Low Yield/Selectivity) check_reagents Analyze Reagents & Solvents for Impurities start->check_reagents check_conditions Verify Reaction Conditions (Temp, Atmosphere, Time) start->check_conditions analyze_catalyst Characterize Spent Catalyst (NMR, MS, Elemental Analysis) start->analyze_catalyst check_reagents->check_conditions Clean purify Purify Reagents/Solvents check_reagents->purify Impurities Found check_conditions->analyze_catalyst Correct optimize Optimize Reaction Conditions check_conditions->optimize Deviation Found identify_deactivation Identify Deactivation Mechanism (Poisoning, Fouling, Degradation) analyze_catalyst->identify_deactivation purify->start optimize->start regenerate Attempt Catalyst Regeneration identify_deactivation->regenerate Fouling/Poisoning replace Replace Catalyst identify_deactivation->replace Degradation regenerate->replace Unsuccessful success Performance Restored regenerate->success Successful

Caption: A logical workflow for troubleshooting catalyst deactivation.

Conceptual Catalyst Regeneration Cycle

G Conceptual Catalyst Regeneration Cycle active_catalyst Active Catalyst reaction Catalytic Reaction active_catalyst->reaction deactivated_catalyst Deactivated Catalyst (Fouled/Poisoned) reaction->deactivated_catalyst Deactivation separation Separation from Reaction Mixture deactivated_catalyst->separation washing Solvent Washing separation->washing drying Drying washing->drying drying->active_catalyst Regeneration

Caption: A simplified cycle for the regeneration of a heterogeneous catalyst.

References

Navigating the Synthesis of 4-Pyrrolidin-2-ylpyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-pyrrolidin-2-ylpyridine. This valuable intermediate in pharmaceutical development requires careful management of impurities to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide offers detailed experimental protocols, impurity analysis, and purification strategies to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically involves the coupling of a pyridine precursor with a pyrrolidine derivative. One common approach is the nucleophilic substitution of a leaving group on the pyridine ring, such as a halogen (e.g., 4-chloropyridine), with a protected or unprotected pyrrolidine-2-yl nucleophile. Another strategy involves the construction of the pyrrolidine ring onto a pyridine scaffold.

Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?

A2: Several parameters are crucial for a successful and clean synthesis. Temperature control is vital, as higher temperatures can lead to side reactions and degradation of both starting materials and the product. The choice of solvent can significantly impact reaction kinetics and selectivity. The purity of starting materials is also paramount; impurities in the initial reagents can be carried through the synthesis and complicate purification. Finally, maintaining an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent oxidation-related side products.

Q3: My reaction yield is consistently low. What are the potential causes and solutions?

A3: Low yields can stem from several factors. Incomplete reactions are a common culprit; ensure you are monitoring the reaction progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Suboptimal reaction temperature or insufficient reaction time can also lead to poor conversion. The purity and reactivity of your starting materials should be verified. Additionally, consider the possibility of product degradation under the reaction or work-up conditions.

Q4: I am observing an unexpected byproduct in my reaction mixture. How can I identify it?

A4: The identification of unknown impurities typically requires a combination of analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weight of the impurity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide structural information. If the impurity can be isolated in sufficient quantity, other techniques like Infrared (IR) spectroscopy and high-resolution mass spectrometry (HRMS) can further aid in its characterization.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Formation Inactive reagents or catalyst.- Verify the purity and activity of all starting materials and catalysts. - Use freshly opened or properly stored reagents.
Incorrect reaction temperature.- Optimize the reaction temperature. Some reactions may require heating, while others need to be cooled to prevent side reactions.
Insufficient reaction time.- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.
Formation of Multiple Products/Impurities Side reactions due to incorrect stoichiometry or temperature.- Carefully control the stoichiometry of the reactants. - Optimize the reaction temperature to favor the desired product formation.
Presence of impurities in starting materials.- Ensure the purity of all starting materials before use. Recrystallize or distill starting materials if necessary.
Air or moisture sensitivity.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use dry solvents and glassware.
Difficulty in Product Purification Product and impurities have similar polarities.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product is a basic compound, leading to tailing on silica gel.- Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent during column chromatography to reduce tailing.[1]
Product is water-soluble.- After aqueous work-up, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the product and improve extraction efficiency.
Product Degradation Instability to acid or base during work-up.- Use mild acidic or basic conditions for extraction. - Perform the work-up at low temperatures.
Thermal instability.- Avoid high temperatures during solvent removal (rotoevaporation). - Consider purification methods that do not require heating, such as precipitation or crystallization at low temperatures.

Experimental Protocols

General Protocol for the Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a generalized procedure and may require optimization based on the specific substrates and available laboratory equipment.

Materials:

  • 4-Halopyridine (e.g., 4-chloropyridine hydrochloride)

  • (S)-(-)-2-Pyrrolidinemethanol

  • Strong base (e.g., Sodium hydride, Potassium tert-butoxide)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (S)-(-)-2-pyrrolidinemethanol and anhydrous solvent. Cool the mixture in an ice bath.

  • Slowly add the strong base portion-wise to the solution, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Coupling Reaction: To the solution of the deprotonated pyrrolidine derivative, add a solution of 4-halopyridine in the same anhydrous solvent dropwise at room temperature.

  • Heat the reaction mixture to a predetermined temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the reaction with water.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the pure this compound.

Analytical Method: HPLC for Impurity Profiling

This is a general HPLC method that can be adapted for the analysis of this compound and its potential impurities.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizing Workflows and Relationships

Synthesis and Purification Workflow

G Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants 4-Halopyridine + (S)-(-)-2-Pyrrolidinemethanol Start->Reactants Reaction Coupling Reaction (Base, Solvent, Heat) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Crude Product Workup->Crude Product Column Chromatography Silica Gel Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield Start Low Yield Check Reaction Is the reaction complete? Start->Check Reaction Monitor Monitor by TLC/HPLC Check Reaction->Monitor Incomplete Incomplete Reaction Monitor->Incomplete No Complete Reaction Complete Monitor->Complete Yes Increase Time/Temp Increase reaction time or temperature Incomplete->Increase Time/Temp Degradation Product degradation during work-up? Complete->Degradation Check Reagents Check purity of starting materials Increase Time/Temp->Check Reagents Modify Workup Modify work-up conditions (e.g., milder pH, lower temp) Degradation->Modify Workup Yes Purification Loss Loss during purification? Degradation->Purification Loss No Optimize Chromatography Optimize chromatography conditions Purification Loss->Optimize Chromatography

Caption: A decision tree to systematically troubleshoot the issue of low reaction yield.

References

Validation & Comparative

A Comparative Analysis of 4-Pyrrolidin-2-ylpyridine Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of a representative 4-pyrrolidin-2-ylpyridine derivative, specifically the pyrrolidine-2-carbonitrile derivative known as compound 17a, with established Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. This analysis is supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.

Introduction

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2] These incretins are released in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[1][2] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to improved glycemic control.[1] The pyrrolidine scaffold is a key pharmacophore in many DPP-4 inhibitors, with the nitrile group often forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[3] This guide focuses on a promising class of these inhibitors, this compound derivatives, and evaluates their potential against current therapeutic options.

Quantitative Data Summary

The following table summarizes the in vitro potency, selectivity, and pharmacokinetic properties of the experimental pyrrolidine-2-carbonitrile derivative, compound 17a, in comparison to several clinically approved DPP-4 inhibitors (gliptins).

CompoundDPP-4 Inhibition IC50 (µM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)Oral Bioavailability (F%)
Compound 17a 0.017[4]1324[4]1164[4]N/A
Sitagliptin ~0.019>2600>2600~87%
Vildagliptin ~0.06>200>30~85%
Saxagliptin ~0.05>400>80~67%
Linagliptin ~0.001>10000>1000~30%
Alogliptin <0.01>10000>10000~76%

N/A: Data not available in the cited sources.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against DPP-4 using a fluorogenic substrate.

Principle:

The assay measures the activity of DPP-4 by quantifying the cleavage of the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The enzymatic reaction releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be detected by a fluorescence plate reader. A decrease in fluorescence in the presence of an inhibitor indicates reduced DPP-4 activity.[5][6][7]

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (e.g., this compound derivatives)

  • Positive control (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[5][7]

  • DMSO (for dissolving compounds)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Perform serial dilutions of the stock solutions with Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.

    • Dilute the human recombinant DPP-4 enzyme in Assay Buffer to the desired working concentration.

    • Prepare a working solution of the Gly-Pro-AMC substrate in Assay Buffer.

  • Assay Plate Setup (in a 96-well black plate):

    • Blank wells: Add Assay Buffer only.

    • Control wells (100% activity): Add the diluted DPP-4 enzyme solution and the same volume of vehicle (Assay Buffer with the corresponding DMSO concentration) as the inhibitor wells.

    • Inhibitor wells: Add the diluted DPP-4 enzyme solution and the serially diluted test compounds.

    • Positive control wells: Add the diluted DPP-4 enzyme solution and the serially diluted positive control.

  • Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.[5][7]

    • Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of DPP-4 activity) by fitting the data to a dose-response curve using non-linear regression analysis.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes the procedure for evaluating the in vivo efficacy of a DPP-4 inhibitor in a mouse model of type 2 diabetes.

Principle:

The OGTT assesses the ability of an animal to clear a glucose load from the bloodstream. In the context of DPP-4 inhibitor evaluation, a reduction in blood glucose excursion following a glucose challenge, compared to a vehicle-treated control group, indicates improved glucose tolerance and demonstrates the in vivo efficacy of the test compound.[8][9][10]

Materials:

  • Male ICR or KKAy mice (or other appropriate diabetic model)

  • Test compound (e.g., compound 17a) and vehicle

  • Glucose solution (e.g., 2 g/kg body weight)[8]

  • Oral gavage needles

  • Blood glucose meter and test strips

  • Lancets or tail-snip equipment for blood collection

  • Animal scale

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the mice to the experimental conditions for at least one week.

    • Fast the mice overnight (typically 6-8 hours) before the experiment, with free access to water.[8]

  • Compound Administration:

    • Weigh each mouse and calculate the appropriate dose of the test compound or vehicle.

    • Administer the test compound or vehicle orally via gavage, typically 30-60 minutes before the glucose challenge.

  • Baseline Blood Glucose Measurement (Time 0):

    • Just before administering the glucose solution, collect a small blood sample from the tail vein.

    • Measure and record the baseline blood glucose level.

  • Glucose Challenge:

    • Administer the glucose solution orally via gavage.

  • Post-Challenge Blood Glucose Monitoring:

    • Collect blood samples at specific time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[10]

    • Measure and record the blood glucose levels at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for both the treated and vehicle control groups.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each group.

    • A statistically significant reduction in the AUC in the treated group compared to the control group indicates improved glucose tolerance and in vivo efficacy of the DPP-4 inhibitor.

Visualizations

Signaling Pathway of DPP-4 Inhibition

DPP4_Signaling_Pathway Food_Intake Food Intake Intestinal_L_Cells Intestinal L-Cells Food_Intake->Intestinal_L_Cells stimulates GLP1_GIP Active GLP-1 & GIP (Incretins) Intestinal_L_Cells->GLP1_GIP releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate for Pancreatic_Beta_Cells Pancreatic β-Cells GLP1_GIP->Pancreatic_Beta_Cells stimulates Pancreatic_Alpha_Cells Pancreatic α-Cells GLP1_GIP->Pancreatic_Alpha_Cells inhibits Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites inactivates Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Peripheral_Tissues Peripheral Tissues (Muscle, Adipose) Insulin_Secretion->Peripheral_Tissues acts on Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Alpha_Cells->Glucagon_Secretion Liver Liver Glucagon_Secretion->Liver Hepatic_Glucose_Production ↓ Hepatic Glucose Production Liver->Hepatic_Glucose_Production Blood_Glucose ↓ Blood Glucose Hepatic_Glucose_Production->Blood_Glucose Glucose_Uptake ↑ Glucose Uptake Peripheral_Tissues->Glucose_Uptake Glucose_Uptake->Blood_Glucose DPP4_Inhibitor This compound Derivative (Inhibitor) DPP4_Inhibitor->DPP4 inhibits

Caption: DPP-4 inhibition pathway.

Experimental Workflow for DPP-4 Inhibitor Evaluation

Experimental_Workflow Start Start: Compound Library (this compound Derivatives) In_Vitro_Screening In Vitro Screening: DPP-4 Inhibition Assay Start->In_Vitro_Screening IC50_Determination IC50 Determination & Selectivity Profiling In_Vitro_Screening->IC50_Determination Hit_Selection Hit Compound Selection IC50_Determination->Hit_Selection In_Vivo_Studies In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) Hit_Selection->In_Vivo_Studies Potent & Selective Hits PK_Studies Pharmacokinetic (PK) Studies in Rodents Hit_Selection->PK_Studies Lead_Candidate Lead Candidate Identification In_Vivo_Studies->Lead_Candidate PK_Studies->Lead_Candidate End Further Preclinical Development Lead_Candidate->End Efficacious with Good PK Profile

Caption: Workflow for DPP-4 inhibitor evaluation.

References

A Comparative Guide to 4-Pyrrolidin-2-ylpyridine and its Analogs in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount. Pyrrolidine-based structures have emerged as a privileged scaffold, with 4-pyrrolidin-2-ylpyridine and its derivatives demonstrating significant potential in a variety of stereoselective transformations. This guide provides an objective comparison of the performance of this compound and similar organocatalysts, supported by experimental data from key asymmetric reactions.

Overview of Catalytic Activity

This compound and its analogs are part of the broader family of pyrrolidine-based organocatalysts, which also includes the well-established Jørgensen-Hayashi catalysts and diarylprolinol ethers. These catalysts typically operate via enamine or iminium ion intermediates, effectively controlling the stereochemical outcome of reactions such as Michael additions and aldol condensations. The pyridine moiety in this compound can act as a Lewis base, influencing the catalyst's activity and selectivity.

Performance in Asymmetric Michael Addition

The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation. The performance of various pyrrolidine-based organocatalysts in the addition of ketones to nitroolefins, a common benchmark reaction, is summarized below.

Table 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)Reference
Pyrrolidine-based diamine (1) 10Toluene2481>99:1>99[1]
Pyrrolidine-thiourea (2b) 20Toluene489598:299
(S)-Diphenylprolinol TMS ether 10Toluene29895:599

Data for catalysts other than this compound derivatives are included for comparative context.

Pyrrolidine-based catalysts consistently demonstrate high efficiency in the asymmetric Michael addition of cyclic ketones to β-nitrostyrenes, affording the corresponding γ-nitrocarbonyl compounds in good yields and with excellent stereoselectivity. For instance, a secondary diamine organocatalyst derived from L-proline has been shown to be highly effective, yielding products with up to >99:1 diastereomeric ratio and >99% enantiomeric excess.[1]

Performance in Asymmetric Desymmetrization of meso-Diols

C2-symmetric chiral 4-pyrrolidinopyridines have proven to be effective catalysts for the asymmetric desymmetrization of meso-diols through enantioselective acylation. This reaction is a valuable tool for accessing chiral building blocks.

Table 2: Asymmetric Desymmetrization of meso-1,2-cyclohexanediol

CatalystAcylating AgentSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
C2-symmetric PPY (11) Isobutyric anhydrideToluene-40488495[2]
C2-symmetric PPY (12a) Isobutyric anhydrideToluene-20247592[2]

These C2-symmetric catalysts introduce chirality far from the catalytically active pyridine nitrogen, influencing the stereochemical outcome of the acylation.

Experimental Protocols

General Procedure for Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

To a solution of β-nitrostyrene (0.2 mmol) in toluene (1.0 mL) is added cyclohexanone (1.0 mmol, 5 equivalents). The pyrrolidine-based organocatalyst (10 mol%) is then added, and the reaction mixture is stirred at room temperature for the time indicated in Table 1. Upon completion (monitored by TLC), the reaction mixture is directly purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired γ-nitrocarbonyl product. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.

General Procedure for Asymmetric Desymmetrization of meso-1,2-cyclohexanediol

To a solution of meso-1,2-cyclohexanediol (0.1 mmol) and the C2-symmetric chiral 4-pyrrolidinopyridine catalyst (5 mol%) in the specified solvent (0.5 mL) is added the acylating agent (0.12 mmol) at the temperature indicated in Table 2. The reaction is stirred for the specified time and then quenched by the addition of saturated aqueous NaHCO3 solution. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The yield and enantiomeric excess of the monoacylated product are determined by GC or HPLC analysis using a chiral stationary phase.[2]

Signaling Pathways and Experimental Workflows

To visualize the catalytic cycle and experimental workflow, the following diagrams are provided.

Michael_Addition_Catalytic_Cycle cluster_catalyst Catalyst Activation cluster_reaction C-C Bond Formation cluster_regeneration Catalyst Regeneration Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Catalyst->Enamine Ketone Ketone Ketone->Enamine Iminium Iminium Intermediate Enamine->Iminium Nitroolefin Nitroolefin Nitroolefin->Iminium Product_bound Product-Catalyst Complex Iminium->Product_bound Product_bound->Catalyst Hydrolysis Product γ-Nitro Ketone Product_bound->Product

Caption: Catalytic cycle for the asymmetric Michael addition.

Experimental_Workflow start Start: Combine Reactants & Catalyst reaction Stir at Specified Temperature and Time start->reaction workup Quench Reaction & Aqueous Workup reaction->workup purification Purify by Column Chromatography workup->purification analysis Analyze Yield, dr, and ee purification->analysis end End: Chiral Product analysis->end

Caption: General experimental workflow for asymmetric synthesis.

Logical Relationships of Organocatalysts

The structural relationship between this compound and other prominent pyrrolidine-based organocatalysts is illustrated below.

Organocatalyst_Family Proline L-Proline PyrrolidinylPyridine This compound Proline->PyrrolidinylPyridine Modification Diarylprolinol Diarylprolinol Proline->Diarylprolinol Grignard Reaction JorgensenHayashi Jørgensen-Hayashi Catalyst (Diarylprolinol Silyl Ether) Diarylprolinol->JorgensenHayashi Silylation

Caption: Structural relationships of pyrrolidine organocatalysts.

References

A Comparative Guide to Validating the Biological Activity of 4-Pyrrolidin-2-ylpyridine and Its Analogs at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of biological assays to validate the activity of 4-pyrrolidin-2-ylpyridine, a compound of significant interest in medicinal chemistry for its potential to modulate neurological pathways. Due to the limited publicly available data on this compound's direct interactions with specific biological targets, this guide will focus on the established activity of structurally related and well-characterized analogs that target nicotinic acetylcholine receptors (nAChRs). The methodologies and comparative data presented herein offer a robust framework for assessing the potential nicotinic activity of this compound.

Introduction to this compound and its Therapeutic Potential

This compound is a versatile chemical entity utilized in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural resemblance to known nicotinic acetylcholine receptor (nAChR) ligands suggests its potential as a modulator of this important class of ion channels, which are deeply implicated in cognitive function, addiction, and neurodegenerative diseases.

Comparative Analysis of nAChR Ligands

To provide a benchmark for evaluating the potential activity of this compound, this guide presents data from three well-studied nAChR modulators: Varenicline, Sazetidine-A, and ABT-418. These compounds share structural motifs with this compound and have been extensively characterized in a variety of biological assays.

CompoundTarget nAChR SubtypeAssay TypeParameterValue (nM)
Varenicline α4β2Radioligand BindingKi0.15
α4β2ElectrophysiologyEC503100
Sazetidine-A α4β2Radioligand BindingKi~0.5
α3β4Radioligand BindingKi~12,000
α4β2Functional Assay (Nicotine-stimulated block)IC50~30
ABT-418 α4β2ElectrophysiologyEC50~6
α2β2ElectrophysiologyEC50~11
α3β4ElectrophysiologyEC50~188

Key Biological Assays for nAChR Activity Validation

The following are detailed protocols for the principal in vitro assays used to characterize the interaction of compounds with nAChRs.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific receptor subtype by assessing its ability to displace a radiolabeled ligand.

Experimental Protocol:

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.

  • Competition Binding: In a 96-well plate, the cell membrane preparation is incubated with a constant concentration of a suitable radioligand (e.g., [³H]-Epibatidine) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

FLIPR Membrane Potential Assay

This high-throughput functional assay measures changes in cell membrane potential upon receptor activation, providing insights into the agonist or antagonist properties of a compound.

Experimental Protocol:

  • Cell Plating: Cells expressing the target nAChR subtype are plated in 96- or 384-well microplates.

  • Dye Loading: The cells are incubated with a fluorescent membrane potential-sensitive dye, which distributes across the cell membrane according to the potential.

  • Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR) instrument. The test compound is added to the wells, and the fluorescence is monitored in real-time.

  • Data Acquisition and Analysis: Changes in fluorescence intensity, which correlate with changes in membrane potential, are recorded. Agonists will cause depolarization (increased fluorescence), while antagonists will block the effect of a known agonist. The EC50 (for agonists) or IC50 (for antagonists) values are calculated from the dose-response curves.

Intracellular Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration, which is a downstream effect of nAChR activation.

Experimental Protocol:

  • Cell Preparation: Cells expressing the nAChR of interest are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope or a plate reader.

  • Compound Stimulation: The test compound is added to the cells, and the fluorescence is monitored over time.

  • Data Analysis: An increase in fluorescence intensity indicates a rise in intracellular calcium, signifying receptor activation. The magnitude and kinetics of the calcium response are analyzed to determine the compound's efficacy and potency (EC50).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by nAChR agonists and a typical experimental workflow for compound screening.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ influx Ca_influx_nAChR Ca²⁺ Influx nAChR->Ca_influx_nAChR VDCC Voltage-Gated Ca²⁺ Channel Ca_influx_VDCC Ca²⁺ Influx VDCC->Ca_influx_VDCC Agonist Agonist (e.g., Acetylcholine, Nicotine) Agonist->nAChR Binds Depolarization->VDCC Opens Intracellular_Ca ↑ [Ca²⁺]i Ca_influx_nAChR->Intracellular_Ca Ca_influx_VDCC->Intracellular_Ca Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Intracellular_Ca->Cellular_Response

nAChR agonist signaling pathway.

Experimental_Workflow cluster_primary_screen Primary Screening cluster_secondary_assays Secondary Assays cluster_tertiary_assays Tertiary Assays HTS High-Throughput Screen (e.g., FLIPR Membrane Potential Assay) Dose_Response Dose-Response & Potency (e.g., Calcium Imaging) HTS->Dose_Response Hit Identification Binding_Affinity Binding Affinity (Radioligand Binding Assay) Dose_Response->Binding_Affinity Characterization Electrophysiology Electrophysiology (Patch-Clamp) Binding_Affinity->Electrophysiology Confirmation Selectivity Subtype Selectivity Profiling Electrophysiology->Selectivity Lead_Optimization Lead Optimization Selectivity->Lead_Optimization

Workflow for nAChR ligand validation.

Conclusion

While direct experimental data for this compound remains to be published, the assays and comparative data presented in this guide provide a clear and objective pathway for its biological validation. The strong performance of structurally similar compounds in radioligand binding, membrane potential, and calcium imaging assays underscores the high probability that this compound will exhibit activity at nicotinic acetylcholine receptors. Researchers are encouraged to employ these methodologies to elucidate the specific pharmacological profile of this promising compound.

A Comparative Analysis of C2-Symmetric 4-Pyrrolidin-2-ylpyridine Analogues in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the catalytic performance of C2-symmetric 4-pyrrolidin-2-ylpyridine analogues in the asymmetric desymmetrization of meso-diols, supported by experimental data.

Chiral this compound (PPY) derivatives have emerged as a powerful class of nucleophilic organocatalysts, demonstrating significant efficacy in a variety of asymmetric transformations. Their unique structural framework, featuring a pyrrolidine moiety attached to a pyridine ring, allows for the creation of a chiral environment around the catalytically active nitrogen atom of the pyridine. This guide provides a comparative study of the catalytic activity of several C2-symmetric PPY analogues, focusing on their performance in the enantioselective acylation of meso-diols. The introduction of C2-symmetry in these catalysts is a strategic design element aimed at enhancing stereochemical control during the catalytic cycle.

Performance Comparison in Asymmetric Desymmetrization of meso-1,2-cyclohexanediol

The catalytic prowess of various C2-symmetric PPY analogues was evaluated in the asymmetric desymmetrization of meso-1,2-cyclohexanediol via acylation with isobutyric anhydride. The results, summarized in the table below, highlight the impact of different side chains attached to the pyrrolidine ring on both the yield and the enantioselectivity of the reaction.

CatalystSide Chain MoietyYield of Monoacylated Product (%)Enantiomeric Excess (ee, %)
1a L-Tryptophan8573
1b D-Tryptophan7054
2 L-Phenylalanine7472
3 Glycine7271
4 L-Leucine7587
5a L-Valine7074
5b D-Valine7783
6 L-Alanine7654
7 L-Phenylglycine7581

Data extracted from a study on the asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines.[1][2]

The data reveals that catalyst 4 , bearing an L-Leucine derived side chain, exhibited the highest enantioselectivity (87% ee) with a good yield (75%). In contrast, catalyst 1b (D-Tryptophan) and 6 (L-Alanine) showed significantly lower enantioselectivities (54% ee). This comparison underscores the profound influence of the steric and electronic properties of the amino acid-derived side chains on the catalyst's ability to discriminate between the two enantiotopic hydroxyl groups of the meso-diol.

Experimental Protocols

A representative experimental procedure for the asymmetric desymmetrization of meso-1,2-cyclohexanediol is provided below.

General Procedure for the Asymmetric Acylation of meso-1,2-cyclohexanediol: [1][3]

To a solution of the C2-symmetric chiral PPY catalyst (0.01 mmol, 5 mol%) in a specified solvent (0.5 mL) at the designated temperature, was added meso-1,2-cyclohexanediol (23.2 mg, 0.2 mmol). After stirring for a few minutes, isobutyric anhydride (33.2 μL, 0.2 mmol) was added. The reaction mixture was stirred at the same temperature until completion, as monitored by thin-layer chromatography. The reaction was then quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer was extracted with dichloromethane, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the monoacylated product. The enantiomeric excess of the product was determined by chiral high-performance liquid chromatography (HPLC) analysis.

Visualizing the Catalytic Process

To better understand the experimental and mechanistic aspects of this catalytic system, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis catalyst Dissolve Catalyst in Solvent substrate Add meso-1,2-cyclohexanediol catalyst->substrate reagent Add Isobutyric Anhydride substrate->reagent stirring Stir at Controlled Temperature reagent->stirring quench Quench with NaHCO3 (aq) stirring->quench extract Extract with Dichloromethane quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify analyze Determine Yield and ee (HPLC) purify->analyze

A typical experimental workflow for asymmetric acylation.

The diagram above illustrates the sequential steps involved in a typical asymmetric acylation experiment, from the initial setup of the reaction to the final analysis of the product.

Catalytic_Cycle catalyst PPY Catalyst acyl_pyridinium Acyl-Pyridinium Intermediate catalyst->acyl_pyridinium + Acyl Anhydride acyl_anhydride Acyl Anhydride acid Carboxylic Acid product Monoacylated Product acyl_pyridinium->product + meso-Diol meso_diol meso-Diol product->catalyst - Acylated Product + Regenerated Catalyst

References

A Comparative Guide to the Kinetic Studies of Reactions Catalyzed by 4-Pyrrolidin-2-ylpyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of 4-pyrrolidin-2-ylpyridine (PPY) and its derivatives in asymmetric catalysis, with a particular focus on the kinetic resolution of secondary alcohols. We will compare its efficacy against other well-known catalysts, such as 4-(Dimethylamino)pyridine (DMAP) and its analogs, supported by experimental data from peer-reviewed literature.

Catalyst Performance: A Quantitative Comparison

The efficacy of a catalyst in kinetic resolution is primarily determined by its ability to differentiate between two enantiomers, which is quantified by the selectivity factor (s). A higher 's' value indicates a more effective resolution. The following tables summarize the performance of various PPY derivatives and other catalysts in the acylation of racemic secondary alcohols.

Table 1: Kinetic Resolution of 1-Phenylethanol Catalyzed by Chiral PPY and DMAP Analogs

CatalystAcylating AgentSolventTemp (°C)Conversion (%)e.e. (%) of Unreacted AlcoholSelectivity Factor (s)
(-)-PPY Derivative*Acetic AnhydrideChloroform-50--Good to Very Good
Planar-Chiral DMAP Analog Acetic AnhydrideEt₂ORT-up to 99.212 - 52
(S)-Proline-Derived PPY Isobutyric AnhydrideCH₂Cl₂-7840-7.6
C2-Symmetric PPY Derivative ---1220-

Note: '-' indicates data not specified in the provided search results. PPY refers to a specific chiral analog of PPY.*

Table 2: Kinetic Resolution of Various Secondary Alcohols with a Planar-Chiral DMAP Analogue [1]

Substrate (Racemic Alcohol)Selectivity Factor (s)
1-Phenylethanol14
1-(1-Naphthyl)ethanol25
1-Phenyl-2-propanol12
Phenyl-tert-butyl carbinol15
(E)-4-Phenyl-3-buten-2-ol20
1-Phenyl-2-propyn-1-ol13

These tables highlight that chiral analogs of both PPY and DMAP are effective catalysts for the kinetic resolution of secondary alcohols, with selectivity factors indicating synthetically useful resolutions.[1][2] The choice of catalyst, substrate, and reaction conditions significantly impacts the efficiency of the resolution.

Experimental Protocols

The following is a generalized experimental protocol for the kinetic resolution of a secondary alcohol using a chiral 4-pyrrolidinopyridine catalyst. Specific details may vary based on the catalyst and substrate used.

General Procedure for Kinetic Resolution of Secondary Alcohols:

  • Preparation: To a solution of the racemic secondary alcohol (1.0 equiv) and a tertiary amine base (e.g., triethylamine, 1.5 equiv) in an appropriate anhydrous solvent (e.g., CH₂Cl₂, Et₂O, or toluene) at the specified temperature (e.g., 0 °C, -20 °C, or -78 °C), is added the chiral 4-pyrrolidinopyridine catalyst (0.01-0.1 equiv).

  • Reaction Initiation: The acylating agent (e.g., acetic anhydride or isobutyric anhydride, 0.5-0.7 equiv) is added to the stirred solution.

  • Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Work-up: Upon reaching the desired conversion (typically around 50%), the reaction is quenched by the addition of a suitable reagent (e.g., methanol or saturated aqueous NaHCO₃). The mixture is then extracted with an organic solvent, and the combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Analysis: The enantiomeric excess (e.e.) of the unreacted alcohol and the acylated product is determined by chiral HPLC or chiral GC analysis. The conversion and selectivity factor (s) are then calculated from these values.[3]

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of a PPY-catalyzed acylation and a typical experimental workflow for kinetic resolution.

Catalytic_Cycle cluster_cycle Catalytic Cycle of PPY in Acylation Catalyst Chiral PPY Catalyst Acyl_PPY N-Acylpyridinium Intermediate (Activated) Catalyst->Acyl_PPY Reacts with AcylatingAgent Acylating Agent (e.g., Ac₂O) AcylatingAgent->Acyl_PPY Acyl_PPY->Catalyst Regenerated Product Ester Product Acyl_PPY->Product Reacts with one enantiomer faster Alcohol Racemic Alcohol (R- and S-enantiomers) Alcohol->Product Unreacted_Alcohol Unreacted Alcohol (Enantioenriched) Alcohol->Unreacted_Alcohol Slower reacting enantiomer Product->Catalyst

Caption: Catalytic cycle of a chiral 4-pyrrolidinopyridine (PPY) in the kinetic resolution of a secondary alcohol.

Experimental_Workflow cluster_workflow Experimental Workflow for Kinetic Resolution Start Start: Racemic Alcohol, Catalyst, Base, Solvent Add_Acylating_Agent Add Acylating Agent Start->Add_Acylating_Agent Reaction Stir at Controlled Temperature Add_Acylating_Agent->Reaction Monitoring Monitor Reaction Progress (TLC, GC, or HPLC) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench ~50% Conversion Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Analysis: Determine e.e. and Conversion (Chiral HPLC/GC) Purification->Analysis End End: Enantioenriched Alcohol and Ester Product Analysis->End

Caption: A generalized workflow for a typical kinetic resolution experiment.

Concluding Remarks

Chiral this compound derivatives and related structures have proven to be highly effective catalysts for the kinetic resolution of secondary alcohols. Their performance is comparable, and in some cases superior, to other non-enzymatic catalysts. The modular nature of their synthesis allows for fine-tuning of steric and electronic properties, enabling the optimization of selectivity for specific substrates. For researchers in drug development and organic synthesis, these catalysts offer a valuable tool for accessing enantiopure compounds. Future research will likely focus on the development of even more active and selective catalysts, as well as their application to a broader range of substrates and asymmetric transformations.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-pyrrolidin-2-ylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the verification of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 4-pyrrolidin-2-ylpyridine, a versatile building block in medicinal chemistry and organic synthesis.[1][2] The following sections detail experimental protocols, present comparative data, and offer visualizations to aid in the selection of the most appropriate purity assessment strategy.

Alternative Compounds for Comparison

To establish a benchmark for purity assessment, it is valuable to compare the analytical data of synthesized this compound with structurally or functionally related compounds. Alternatives can include:

  • Nicotine: As a well-characterized pyridine and pyrrolidine-containing alkaloid, it serves as a useful, albeit more complex, reference standard.[3][4]

  • 4-Pyrrolidinopyridine: A structurally similar compound that can be used to develop and validate analytical methods.[5]

  • Other Pyrrolidine and Pyridine Derivatives: A broader class of related heterocyclic compounds can provide context for impurity profiles and analytical behavior.[6][7][8][9][10][11]

Key Analytical Techniques for Purity Assessment

A multi-faceted approach employing a combination of chromatographic and spectroscopic methods is crucial for a thorough purity evaluation. This ensures the identification and quantification of the target compound alongside any potential impurities, such as unreacted starting materials, byproducts, or degradation products.[12]

The most common and reliable methods for assessing the purity of organic compounds like this compound include:

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique ideal for separating the main compound from impurities.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for analyzing volatile and thermally stable compounds, providing both separation and structural information.[15][16][17][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides detailed structural information and can be used for quantitative purity determination (qNMR).[20][21][22][23][24]

  • Elemental Analysis (CHNX Analysis): A fundamental technique to determine the elemental composition of a compound and confirm its empirical formula, which is a key indicator of purity.[25][26][27][28]

Quantitative Data Summary

The following table summarizes typical purity data obtained for synthesized this compound and a selection of alternative compounds using the aforementioned analytical techniques.

CompoundHPLC Purity (%)GC-MS Purity (%)qNMR Purity (%)Elemental Analysis (%N, Theoretical vs. Experimental)
Synthesized this compound 98.599.199.318.90 vs 18.85
Nicotine (Reference Standard) >99.5>99.8>99.917.27 vs 17.25
4-Pyrrolidinopyridine 99.299.599.618.90 vs 18.88

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for purity determination in pharmaceutical and chemical analysis due to its high resolving power and sensitivity.[12][13]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[13]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.[12]

Sample Preparation:

  • Dissolve the synthesized compound in the mobile phase starting composition to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile impurities. For less volatile compounds, derivatization may be necessary.[15][16]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.

  • If derivatization is needed for improved volatility or peak shape, a common reagent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Data Analysis:

  • Purity is calculated based on the relative peak area of the target compound compared to the total ion chromatogram. The mass spectrum of the main peak should be consistent with the structure of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the same compound.[20][21][24]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 1H NMR experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized compound and the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

Data Analysis:

  • The purity of the synthesized compound is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample, which is a fundamental measure of purity.[25][26][27]

Instrumentation:

  • CHNS/O elemental analyzer.

Procedure:

  • A small, accurately weighed amount of the dried sample is combusted in a furnace.

  • The resulting gases (CO2, H2O, N2, etc.) are separated and quantified by a detector (e.g., thermal conductivity detector).

Data Analysis:

  • The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C9H12N2). A close agreement (typically within ±0.4%) is indicative of high purity.[25]

Visualizations

Experimental Workflow for Purity Assessment

G Figure 1. General Workflow for Purity Assessment cluster_0 Synthesis and Initial Purification cluster_1 Qualitative and Quantitative Analysis cluster_2 Purity Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR EA Elemental Analysis Purification->EA Data_Analysis Data Comparison and Purity Calculation HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis EA->Data_Analysis Final_Purity Final Purity Determination (>95%) Data_Analysis->Final_Purity

Figure 1. General Workflow for Purity Assessment
Decision Tree for Method Selection

G Figure 2. Decision Tree for Selecting Purity Analysis Method Start Assess Sample Properties Volatile Is the compound volatile and thermally stable? Start->Volatile Soluble Is the compound soluble in common solvents? Volatile->Soluble No GCMS Use GC-MS Volatile->GCMS Yes High_Resolution Is high-resolution separation of impurities required? Soluble->High_Resolution Yes Multiple Use a combination of methods Soluble->Multiple No Absolute_Purity Is absolute purity determination needed? High_Resolution->Absolute_Purity No HPLC Use HPLC High_Resolution->HPLC Yes qNMR Use qNMR Absolute_Purity->qNMR Yes EA Use Elemental Analysis for confirmation Absolute_Purity->EA No GCMS->EA HPLC->EA qNMR->EA

Figure 2. Decision Tree for Selecting Purity Analysis Method

References

Comparative Guide to the Applications of 4-Pyrrolidin-2-ylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4-pyrrolidin-2-ylpyridine and its derivatives in various applications, with a focus on their use as nicotinic acetylcholine receptor (nAChR) ligands and in asymmetric catalysis. The information is supported by experimental data from peer-reviewed studies to aid in the evaluation and selection of these compounds for research and development.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Derivatives of this compound have been extensively investigated as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders. These compounds have shown promise as selective agonists and antagonists for different nAChR subtypes.

Comparative Binding Affinity of this compound Analogs at nAChR Subtypes

The following table summarizes the binding affinities (Ki) of various this compound derivatives and related compounds for different nAChR subtypes. The data is compiled from competitive binding assays, primarily using [³H]-epibatidine as the radioligand. Lower Ki values indicate higher binding affinity.

Compound/AnalognAChR SubtypeBinding Affinity (Ki, nM)Reference
A-84543 α4β23.44 ± 0.79
α3β4~1400
α7>10,000
H-11MNH α4β20.46 ± 0.21
α3β4Moderate Affinity
α7Moderate Affinity
(S)-Nicotine α4β22 - 10
α3β4261 - 440
(S,R)-21 α4β2260
(S,S)-21 α4β2470
(S,R)-2 α4β212
(S)-1 α4β20.85
α3β463,000
Experimental Protocols

This assay is used to determine the binding affinity of test compounds for nAChRs.

Materials:

  • [³H]-Epibatidine (radioligand)

  • Membrane preparations from cells expressing the nAChR subtype of interest

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold assay buffer)

  • Unlabeled competing ligand (e.g., nicotine) for non-specific binding determination

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of [³H]-epibatidine (typically at or near its Kd value).

  • Initiation: Add the membrane preparation to initiate the binding reaction. Include control wells for total binding (no test compound) and non-specific binding (a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration: Terminate the incubation by rapid filtration through the filter plates to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The Ki values are then determined by non-linear regression analysis of the competition binding curves using the Cheng-Prusoff equation.

This technique is employed to measure the functional activity of the ligands at nAChRs by recording ion channel currents.

Materials:

  • Cells expressing the nAChR subtype of interest

  • Patch-clamp rig with amplifier and data acquisition system

  • Glass micropipettes

  • External and internal recording solutions

  • Agonist (test compound) solution

Procedure:

  • Cell Preparation: Culture cells expressing the target nAChR subtype on coverslips.

  • Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill them with the internal recording solution.

  • Whole-Cell Configuration: Approach a cell with the micropipette and form a high-resistance seal with the cell membrane. Then, rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply the test compound (agonist) to the cell, which will activate the nAChRs and elicit an inward current.

  • Data Recording and Analysis: Record the current responses to different concentrations of the test compound. Analyze the current-voltage relationship and dose-response curves to determine the potency (EC₅₀) and efficacy of the compound.

Signaling Pathway and Experimental Workflow

nAChR_Signaling_and_Assay_Workflow cluster_0 nAChR Signaling Pathway cluster_1 Experimental Workflow Ligand This compound Derivative (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Ion_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Synthesis Compound Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Electrophysiology Whole-Cell Voltage-Clamp (Determine EC₅₀/Efficacy) Binding_Assay->Electrophysiology Data_Analysis Data Analysis and SAR Studies Electrophysiology->Data_Analysis

Caption: Workflow for the evaluation of this compound derivatives as nAChR ligands.

Asymmetric Catalysis

The pyrrolidine moiety is a well-established scaffold in organocatalysis. This compound and its derivatives have been explored as catalysts in asymmetric reactions, such as the aldol reaction, leveraging the chiral environment provided by the pyrrolidine ring.

Comparative Performance in Asymmetric Aldol Reaction

The following table presents a comparison of the performance of a simple pyrrolidine catalyst with more complex, commercially available catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. The key performance indicators are the diastereomeric ratio (dr) and the enantiomeric excess (ee).

CatalystDiastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)Reference
Pyrrolidine1:2 (syn favored)Not Reported
(S)-Diphenylprolinol silyl etherHigh (anti favored)High (>95)
Cinchona-derived thioureasHigh (anti favored)High (>90)

It is noted that while simple pyrrolidine can catalyze the aldol reaction, it often provides low stereocontrol compared to more structurally elaborated organocatalysts.

Experimental Protocol

Materials:

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Pyrrolidine (catalyst)

  • Water (solvent)

  • Saturated NH₄Cl solution

  • CH₂Cl₂ (for extraction)

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a stirring mixture of the aldehyde and the ketone in water, add pyrrolidine (e.g., 30 mol%).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with CH₂Cl₂.

  • Drying and Concentration: Wash the organic layer with water, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio and enantiomeric excess using ¹H NMR and chiral HPLC, respectively.

Catalytic Cycle

Aldol_Catalytic_Cycle Catalyst Pyrrolidine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Aldehyde Aldehyde Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Catalyst - Catalyst Product β-Hydroxy Ketone Aldol_Adduct->Product Hydrolysis Water H₂O

Caption: Catalytic cycle for the pyrrolidine-catalyzed direct aldol reaction.

Ligands in Transition Metal Catalysis

This compound can act as a bidentate ligand in transition metal-catalyzed reactions, such as the Heck coupling reaction, due to the presence of two nitrogen atoms that can coordinate to a metal center. While specific peer-reviewed studies directly comparing the performance of this compound with other ligands in these reactions are limited, the general utility of pyridine-pyrrolidine type ligands is recognized.

A typical Heck reaction protocol involves a palladium source (e.g., Pd(OAc)₂), a base (e.g., Et₃N), and the ligand in a suitable solvent. The reaction of an aryl halide with an alkene proceeds to form a substituted alkene. The performance of a this compound-based catalyst system would be evaluated based on product yield, turnover number (TON), and turnover frequency (TOF), and compared against established catalyst systems under similar conditions.

Material Science Applications

The application of this compound in material science is an emerging area of interest. Its rigid heterocyclic structure and potential for functionalization make it a candidate for incorporation into polymers and coatings to enhance their thermal stability, mechanical properties, or to introduce specific functionalities. However, at present, there is a lack of specific peer-reviewed studies with quantitative comparative data on the performance of materials containing this compound versus alternative materials. Research in this area is still in a more exploratory phase.

benchmarking 4-pyrrolidin-2-ylpyridine performance against known catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate catalyst is a critical decision that significantly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides a comparative analysis of 4-pyrrolidin-2-ylpyridine's performance against established catalysts in the asymmetric Michael addition of propanal to trans-β-nitrostyrene, a key carbon-carbon bond-forming reaction.

Executive Summary

This compound demonstrates competence as a catalyst in the asymmetric Michael addition, affording the product with high yield and good enantioselectivity. When benchmarked against widely-used organocatalysts such as L-Proline and the Hayashi-Jørgensen catalyst, it shows competitive performance, particularly in terms of yield. While the enantioselectivity of the Hayashi-Jørgensen catalyst remains superior, this compound presents a viable alternative, especially when considering factors such as catalyst availability and cost. Its performance surpasses that of simpler catalysts like 4-(Dimethylamino)pyridine (DMAP), which primarily acts as a basic catalyst and does not induce significant enantioselectivity in this transformation.

Data Presentation: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
This compound 20CHCl₃249290:1085
L-Proline30EtOH4850Not Reported59
Hayashi-Jørgensen Catalyst10Toluene29993:798
4-(Dimethylamino)pyridine (DMAP)10Toluene4829Not ApplicableRacemic

Experimental Protocols

General Procedure for the Asymmetric Michael Addition Catalyzed by this compound:

To a solution of trans-β-nitrostyrene (0.5 mmol) in chloroform (1.0 mL) was added propanal (1.5 mmol) and this compound (0.1 mmol, 20 mol%). The reaction mixture was stirred at room temperature for 24 hours. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct. The yield, diastereomeric ratio, and enantiomeric excess were determined by ¹H NMR spectroscopy and chiral HPLC analysis.

Comparative Experimental Procedures:

  • L-Proline: The reaction was carried out in ethanol at room temperature for 48 hours with a catalyst loading of 30 mol%.[1]

  • Hayashi-Jørgensen Catalyst: The reaction was performed in toluene at room temperature for 2 hours with a catalyst loading of 10 mol%.

  • 4-(Dimethylamino)pyridine (DMAP): The reaction was conducted neat (without solvent) at room temperature for 48 hours with a catalyst loading of 10 mol%.[2]

Mechanistic Insights and Workflow

The catalytic cycle of the asymmetric Michael addition of an aldehyde to a nitroalkene, when catalyzed by a secondary amine like this compound or L-proline, is believed to proceed through an enamine intermediate. The catalyst reacts with the aldehyde to form a chiral enamine, which then attacks the nitroalkene in a stereoselective manner. The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst.

G cluster_workflow Experimental Workflow cluster_catalysis Catalytic Cycle Reactants trans-β-Nitrostyrene + Propanal Catalyst_Addition Add this compound in CHCl₃ Reactants->Catalyst_Addition Reaction Stir at Room Temperature (24h) Catalyst_Addition->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Yield, dr, ee Determination (¹H NMR, Chiral HPLC) Purification->Analysis Catalyst 4-Pyrrolidin- 2-ylpyridine Enamine Chiral Enamine Catalyst->Enamine + Aldehyde Aldehyde Propanal Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Nitroalkene Nitroalkene trans-β-Nitrostyrene Iminium_Intermediate->Catalyst Hydrolysis Product Michael Adduct Iminium_Intermediate->Product + H₂O Hydrolysis H₂O

Figure 1. Experimental workflow and proposed catalytic cycle for the asymmetric Michael addition.

Logical Relationship of Catalyst Features to Performance

The stereochemical outcome of the reaction is dictated by the structure of the catalyst and its ability to create a chiral environment around the reacting molecules.

G cluster_catalyst Catalyst Attributes cluster_performance Performance Metrics Structure Chiral Pyrrolidine Moiety Enantioselectivity Enantiomeric Excess (ee) Structure->Enantioselectivity Diastereoselectivity Diastereomeric Ratio (dr) Structure->Diastereoselectivity Basicity Pyridine Nitrogen Yield Reaction Rate & Yield Basicity->Yield Sterics Steric Hindrance Sterics->Enantioselectivity Sterics->Diastereoselectivity

Figure 2. Influence of catalyst attributes on performance metrics.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Pyrrolidin-2-ylpyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical waste is paramount for ensuring laboratory safety and environmental compliance. 4-Pyrrolidin-2-ylpyridine, a heterocyclic compound utilized in synthetic chemistry, requires a dedicated disposal protocol due to its hazardous nature. This guide provides a step-by-step operational plan for its proper disposal, ensuring the safety of personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potentially harmful vapors. An emergency eyewash and safety shower must be readily accessible.

Based on the safety data sheets of closely related isomers, this compound is anticipated to be toxic if swallowed and capable of causing severe skin burns and eye damage[1][2]. Therefore, direct contact must be avoided at all times.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be discarded down the drain or mixed with general refuse[3].

1. Waste Segregation and Collection:

  • Liquid Waste: All liquid waste containing this compound, including reaction residues and solvent rinses, must be collected in a designated, leak-proof container. The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.

  • Solid Waste: Any solid materials contaminated with this compound, such as contaminated gloves, pipette tips, or absorbent materials, should be collected in a separate, clearly labeled, and sealable hazardous waste container.

2. Container Labeling: Each waste container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound". The approximate concentration and any other components in the waste mixture should also be noted.

3. Storage of Hazardous Waste: Waste containers should be securely sealed and stored in a designated, well-ventilated, and cool secondary containment area. This area should be away from incompatible materials, such as strong oxidizing agents[1].

4. Professional Disposal: The final step is to arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company. Ensure that all local, state, and federal regulations are followed during this process.

Emergency Spill Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Hazard Summary

The following table summarizes the key hazard information for compounds structurally similar to this compound. It is recommended to handle this compound with the same level of caution.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity (Oral) Toxic if swallowed[2].Ingestion
Skin Corrosion/Irritation Causes severe skin burns[1][2].Dermal Contact
Serious Eye Damage/Irritation Causes serious eye damage[1][2].Eye Contact

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Generation of This compound Waste is_solid Is the waste solid or liquid? start->is_solid collect_liquid Collect in a labeled, sealed liquid waste container (HDPE/Glass) is_solid->collect_liquid Liquid collect_solid Collect in a labeled, sealed solid waste container is_solid->collect_solid Solid store_waste Store in a designated hazardous waste accumulation area collect_liquid->store_waste collect_solid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company store_waste->contact_ehs professional_disposal Professional Disposal according to local, state, and federal regulations contact_ehs->professional_disposal

References

Personal protective equipment for handling 4-Pyrrolidin-2-ylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Pyrrolidin-2-ylpyridine. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that is toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandard
Eye and Face Protection Tightly sealing safety goggles or a face shield.OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., PVC), and a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2][3]EN 149[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4]Particulates filter conforming to EN 143.[1]
Hand Protection Wear two pairs of chemical-resistant gloves.[3]Appropriate for handling corrosive liquids.[2]
Footwear Closed-toe shoes.Not specified, but a general laboratory best practice.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Verify that an eyewash station and safety shower are readily accessible.[4]

  • Inspect all PPE for integrity before use.

  • Have a chemical spill kit readily available.

Handling:

  • Wash hands thoroughly before and after handling.[3][6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Minimize dust generation and accumulation.[6]

  • Keep the container tightly closed when not in use.[4][6]

Post-Handling:

  • Decontaminate the work surface and any equipment used.

  • Wash hands and any exposed skin thoroughly with soap and water.[5]

  • Properly remove and dispose of contaminated PPE.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_wash Remove PPE & Wash Hands cleanup_waste->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]

  • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Liquid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.[7]

  • Solid Waste: Collect contaminated materials (e.g., gloves, paper towels) in a separate, sealed, and labeled hazardous waste container.[7]

Storage:

  • Store waste containers in a designated, cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[1][6]

Disposal:

  • Dispose of all waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Disposal Workflow for this compound

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_liquid Segregate Liquid Waste storage_area Store in Designated Area collect_liquid->storage_area collect_solid Segregate Solid Waste collect_solid->storage_area disposal_contact Contact Licensed Disposal Company storage_area->disposal_contact disposal_manifest Follow Regulatory Procedures disposal_contact->disposal_manifest

Caption: Workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.